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  • Product: Moperone-d4
  • CAS: 1216507-46-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Deuterium Labeling Position in Moperone-d4

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Moperone-d4, a deuterated analog of the antipsychotic drug Moperone. It delves into the specifics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moperone-d4, a deuterated analog of the antipsychotic drug Moperone. It delves into the specifics of the deuterium labeling, the scientific rationale behind the choice of labeling positions, a detailed synthetic pathway, and the analytical methods for its characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction: Moperone and the Role of Deuterium Labeling

Moperone is a typical antipsychotic of the butyrophenone class, first synthesized in the mid-20th century. Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[1] Like many pharmaceuticals, Moperone undergoes extensive metabolism in the body, which can influence its efficacy, duration of action, and potential for side effects.

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful strategy in drug development. This seemingly subtle modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[2] This can lead to a slower rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life, increased exposure, and a more consistent plasma concentration.

The Position of Deuterium Labeling in Moperone-d4

The deuterated analog of Moperone, Moperone-d4, has the following chemical structure:

Figure 1: Chemical structure of Moperone-d4.

As indicated by its IUPAC name, 1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one , the four deuterium atoms are located on the tolyl (4-methylphenyl) group at the ortho and meta positions (C2, C3, C5, and C6) relative to the piperidine ring attachment point.

Rationale for the Deuterium Labeling Position: A Metabolic Perspective

The selection of the tolyl group for deuteration is a strategic choice rooted in the metabolic pathways of Moperone and other butyrophenones. Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This process introduces a hydroxyl group onto an aromatic ring, increasing the molecule's polarity and facilitating its excretion.

For Moperone, the tolyl and the fluorophenyl rings are potential sites for such hydroxylation. By replacing the hydrogen atoms on the tolyl ring with deuterium, the C-D bonds become more resistant to CYP-mediated oxidation. This can effectively "block" or significantly slow down the metabolism at this site.

Moperone_Metabolism Moperone Moperone Metabolite1 Aromatic Hydroxylation (Tolyl Group) Moperone->Metabolite1 CYP450 Metabolite2 Other Metabolic Pathways Moperone->Metabolite2 Moperone_d4 Moperone-d4 Moperone_d4->Metabolite2 SlowedMetabolism Reduced Aromatic Hydroxylation Moperone_d4->SlowedMetabolism CYP450 (Kinetic Isotope Effect)

Figure 2: Rationale for Deuteration of Moperone.

The primary advantages of this site-specific deuteration include:

  • Reduced Formation of Metabolites: Slowing down the hydroxylation of the tolyl ring reduces the formation of the corresponding hydroxylated metabolites.

  • Potentially Improved Pharmacokinetics: By blocking a major metabolic pathway, the overall clearance of the drug may be reduced, leading to a longer half-life and increased systemic exposure.

  • Use as an Internal Standard: Moperone-d4 serves as an excellent internal standard for the quantitative bioanalysis of Moperone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Its chemical properties are nearly identical to Moperone, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer.

Synthesis of Moperone-d4

The synthesis of Moperone-d4 follows a similar two-step pathway to that of unlabeled Moperone, with the key difference being the use of a deuterated starting material for the tolyl group.[8]

Step 1: Preparation of the Deuterated Grignard Reagent

The synthesis begins with the preparation of the deuterated Grignard reagent, (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide. This can be achieved by reacting a deuterated bromotoluene with magnesium metal. A plausible route to the deuterated bromotoluene starts from p-cresol.

Protocol for the Preparation of (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide:

  • Deuteration of p-Cresol: p-Cresol can be deuterated at the ortho and meta positions using a suitable deuterium source, such as D₂O under acidic or basic conditions, or through other established deuteration methods.[9]

  • Bromination: The resulting 2,3,5,6-tetradeuterio-4-methylphenol is then brominated, typically at the para position relative to the methyl group, to yield 4-bromo-2,3,5,6-tetradeuterio-1-methylbenzene.

  • Grignard Reagent Formation: The deuterated bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere to form the Grignard reagent.[10][11][12][13]

Step 2: Synthesis of Moperone-d4

The subsequent steps mirror the synthesis of Moperone:

Protocol for the Synthesis of Moperone-d4:

  • Grignard Reaction: The prepared (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide is reacted with a protected piperidone derivative, such as 1-benzyl-4-piperidone, in an anhydrous ether solvent.

  • Debenzylation: The protecting group (e.g., benzyl) is removed from the piperidine nitrogen.

  • N-Alkylation: The resulting deuterated piperidine intermediate is then N-alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield Moperone-d4.[8]

Moperone_d4_Synthesis cluster_0 Deuterated Grignard Reagent Synthesis cluster_1 Moperone-d4 Synthesis p_cresol p-Cresol-d4 bromo_toluene_d4 4-Bromo-1-methylbenzene-d4 p_cresol->bromo_toluene_d4 Bromination grignard_d4 (4-Methylphenyl-d4)MgBr bromo_toluene_d4->grignard_d4 Mg, THF intermediate1 Deuterated Piperidine Intermediate grignard_d4->intermediate1 Grignard Reaction piperidone 1-Benzyl-4-piperidone piperidone->intermediate1 intermediate2 Debenzylated Intermediate intermediate1->intermediate2 Debenzylation moperone_d4 Moperone-d4 intermediate2->moperone_d4 N-Alkylation alkylating_agent 4-Chloro-4'-fluorobutyrophenone alkylating_agent->moperone_d4

Figure 3: Synthetic workflow for Moperone-d4.

Analytical Characterization of Moperone-d4

The successful synthesis and purity of Moperone-d4 are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference in the ¹H NMR spectrum of Moperone-d4 compared to Moperone is the absence of signals corresponding to the aromatic protons of the tolyl group.[14][15][16][17] The characteristic signals for the fluorophenyl, piperidine, and butyrophenone chain protons would remain.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons of the tolyl ring will be significantly attenuated or appear as multiplets due to C-D coupling.[18][19] The chemical shifts of the adjacent carbons may also be slightly affected.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.

  • Molecular Ion: The molecular weight of Moperone is 355.45 g/mol .[20] Due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2), the molecular weight of Moperone-d4 is approximately 359.48 g/mol . The mass spectrum will, therefore, show a molecular ion peak ([M]⁺ or [M+H]⁺) that is shifted by +4 m/z units compared to unlabeled Moperone.

  • Fragmentation Pattern: The fragmentation pattern can also provide evidence of deuteration.[21][22][23] Fragments containing the tolyl group will exhibit a +4 mass unit shift compared to the corresponding fragments of Moperone.

Technique Expected Observation for Moperone-d4
¹H NMR Absence of signals for the tolyl aromatic protons.
¹³C NMR Attenuated or multiplet signals for the deuterated tolyl carbons.
Mass Spec. Molecular ion peak shifted by +4 m/z units.

Applications of Moperone-d4

The primary application of Moperone-d4 is as an internal standard in bioanalytical methods, particularly for therapeutic drug monitoring and pharmacokinetic studies of Moperone.[5][6][7][24] Its use ensures accurate and precise quantification of Moperone in biological samples by compensating for variations during sample preparation and analysis.

Conclusion

The site-specific deuterium labeling of Moperone at the tolyl group to create Moperone-d4 is a well-considered strategy based on the principles of drug metabolism. By mitigating a likely metabolic pathway, this deuterated analog serves as an invaluable tool for the accurate quantification of Moperone in biological systems. This technical guide has provided a detailed overview of the labeling position, the scientific rationale, a plausible synthetic route, and the analytical characterization of Moperone-d4, offering key insights for researchers and professionals in the pharmaceutical sciences.

References

  • Google Patents. A process for the preparation of a deuterated compound.
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Exploratory

Introduction: The Critical Role of Moperone-d4 in Quantitative Analysis

An In-depth Technical Guide to the Certificate of Analysis and Purity of Moperone-d4 This guide provides a comprehensive technical overview of the critical quality attributes of Moperone-d4, a deuterated internal standar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Certificate of Analysis and Purity of Moperone-d4

This guide provides a comprehensive technical overview of the critical quality attributes of Moperone-d4, a deuterated internal standard essential for quantitative bioanalysis. We will deconstruct the Certificate of Analysis (CoA), the foundational document attesting to a standard's identity and purity, and delve into the advanced analytical methodologies used for its verification. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity, well-characterized standards for robust and reproducible analytical data.

Moperone is an antipsychotic of the butyrophenone class.[1][2] In drug metabolism, pharmacokinetic (DMPK), and bioequivalence studies, the accurate quantification of Moperone in complex biological matrices is paramount. This is achieved using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which necessitates the use of an internal standard (IS).

An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, but is mass-distinguishable.[3] Deuterated internal standards, such as Moperone-d4, are considered the "gold standard" for mass spectrometry-based quantification.[4] By replacing four hydrogen atoms on the tolyl group with deuterium, Moperone-d4 (C₂₂H₂₂D₄FNO₂) has a molecular weight approximately 4 Da higher than Moperone, allowing for clear differentiation by the mass spectrometer.[5][6] Its near-identical physicochemical properties ensure it robustly corrects for variability during sample extraction, handling, and instrument analysis, leading to highly accurate and precise data.[3][4][7]

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is not merely a data sheet; it is a declaration of quality and a validation of the material's fitness for purpose. For a deuterated standard like Moperone-d4, the CoA provides the foundational evidence of its identity, purity, and isotopic enrichment. Researchers must critically evaluate the CoA to ensure the integrity of their quantitative assays.

Core Identity and Physicochemical Data

The first section of a CoA establishes the fundamental identity of the compound. This data must be consistent across batches and suppliers.

ParameterTypical SpecificationSignificance
Chemical Name 1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl-d4)-1-piperidinyl]-1-butanoneUnambiguous IUPAC nomenclature confirms the chemical structure.
CAS Number 1216507-46-8A unique registry number for the deuterated form, ensuring traceability.[5]
Unlabelled CAS 1050-79-9The CAS number for the non-deuterated parent compound, for reference.[2][5][8]
Molecular Formula C₂₂H₂₂D₄FNO₂Confirms the elemental composition, including the four deuterium atoms.[5]
Molecular Weight ~359.47 g/mol The calculated molecular weight based on the deuterated formula.[5][6]
Appearance Solid / White to Off-White PowderA qualitative check for gross contamination or degradation.[9]
Storage Condition 2-8°C Refrigerator or -20°CCritical for maintaining the long-term stability of the standard.[5][8]
Purity and Isotopic Enrichment: The Quantitative Pillars

This section is the most critical for the end-user. High chemical purity (>99%) and isotopic enrichment (≥98%) are required to ensure that the internal standard does not introduce interference or variability into the assay.[7]

ParameterTypical SpecificationAnalytical Technique(s)Significance
Chemical Purity ≥98% (often >99%)HPLC, qNMREnsures the signal is from Moperone-d4 and not from synthesis byproducts or impurities.[7][8]
Isotopic Enrichment ≥98% DeuteriumMass Spectrometry, NMRConfirms the high abundance of the d4 species relative to d0, d1, d2, etc., preventing isotopic crosstalk.[10]
Identity Confirmation Conforms to Structure¹H NMR, Mass SpectrometryProvides definitive structural confirmation of the molecule.

Analytical Methodologies for Purity and Identity Verification

The specifications on a CoA are derived from rigorous analytical testing. Understanding these methods allows researchers to appreciate the data's context and, if necessary, perform their own verification.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the cornerstone technique for assessing chemical purity.[11] It separates the main compound from any non-volatile impurities. The purity is typically calculated as the peak area of the main component relative to the total area of all observed peaks.[1]

  • Column: A C18 (octadecyl silane) column is selected due to the hydrophobic nature of the Moperone molecule, providing good retention and separation from polar impurities.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used.[1][12] The buffer controls the ionization state of the piperidine nitrogen, ensuring consistent peak shape, while the organic solvent gradient elutes the compound from the column.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~227 nm or ~246 nm) provides high sensitivity for this class of compounds.[2][12]

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Ortho-phosphoric acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade Methanol.

    • Degas both phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Flow Rate: 1.0 mL/min.[1][12]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 227 nm.[12]

    • Column Temperature: Ambient or controlled at 25°C.

    • Gradient: 45% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation:

    • Accurately weigh and dissolve Moperone-d4 standard in diluent (e.g., 50:50 Methanol:Water) to a final concentration of ~0.5 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sample solution.

    • Integrate all peaks and calculate the area percentage of the main Moperone-d4 peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is indispensable for confirming both the molecular weight and the isotopic enrichment of Moperone-d4. It is often coupled with HPLC (LC-MS) for definitive identification.[11]

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for molecules like Moperone, which contain a basic nitrogen that is readily protonated to form [M+H]⁺ ions.[1]

  • Analysis: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, confirming its elemental composition with high confidence.[13] By examining the isotopic cluster around the primary ion, the level of deuteration can be confirmed.

  • LC System: Utilize the HPLC conditions described in Section 3.1.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 4.5 kV.[13]

    • Nebulizer Gas: Nitrogen, 40 psi.[13]

    • Drying Gas: Nitrogen, 8 L/min at 200°C.[13]

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Confirm the presence of the protonated molecule [M+H]⁺ at approximately m/z 360.2.

    • The exact mass should align with the theoretical exact mass of C₂₂H₂₃D₄FNO₂⁺.

    • Examine the isotopic distribution to confirm the high abundance of the d4 species compared to the d0 ([M-4+H]⁺) and other partially deuterated species.

    • Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the location of the deuterium atoms on the tolyl ring, as fragments containing this ring will be shifted by +4 Da.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR (Proton NMR) provides an unambiguous confirmation of the chemical structure and is a powerful tool for verifying the position and success of deuteration.[15][16]

  • Principle: In Moperone-d4, the four protons on the tolyl aromatic ring are replaced by deuterium. Since deuterium is not observed in ¹H NMR, the corresponding signals will be absent from the spectrum, providing direct evidence of successful labeling.[17]

  • Quantitative NMR (qNMR): qNMR can be used as a primary method for purity assessment, offering an orthogonal technique to chromatography.[15] By adding a certified internal calibrant of known purity, the absolute purity of the Moperone-d4 can be determined.[15]

  • Sample Preparation:

    • Dissolve ~5 mg of Moperone-d4 in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal calibrant (e.g., dimethylsulfone) for qNMR if desired.[15]

  • Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5*T₁) for quantitative analysis.

  • Data Interpretation:

    • Confirm Structural Protons: Identify signals corresponding to the fluorophenyl group, the piperidine ring, and the butyrophenone chain.[1]

    • Verify Deuteration: Confirm the significant reduction or absence of the two characteristic doublets from the tolyl aromatic ring protons that would be present in the unlabeled Moperone spectrum.[17]

    • Check for Impurities: Look for any unexpected signals that may indicate residual solvents or synthesis-related impurities.

Visualizing the Quality Control Workflow

To ensure the comprehensive characterization of Moperone-d4, these analytical techniques are integrated into a logical workflow.

CoA_Verification_Workflow cluster_0 Initial Material cluster_1 Purity & Identity Testing cluster_2 Final Certification Bulk_Material Bulk Moperone-d4 (Post-Synthesis) HPLC HPLC Purity (>99%) Bulk_Material->HPLC MS LC-MS Identity (Confirm M+H, d4) Bulk_Material->MS NMR 1H NMR Structure (Confirm Deuteration) Bulk_Material->NMR CoA Certificate of Analysis Generation HPLC->CoA MS->CoA NMR->CoA

Fig 1. Overall workflow for Moperone-d4 quality control and CoA generation.

LCMS_Workflow start Sample Prep (Dissolve in Diluent) lc HPLC Separation C18 Column Gradient Elution start->lc:f0 esi ESI Source Positive Ion Mode [M+H]⁺ Formation lc:f0->esi:f0 ms_analyzer MS Analyzer High Resolution Scan m/z 100-500 esi:f0->ms_analyzer:f0 data Data Analysis (Confirm Exact Mass & Purity) ms_analyzer:f0->data

Fig 2. Detailed workflow for LC-MS based identity confirmation of Moperone-d4.

Conclusion

The Certificate of Analysis for Moperone-d4 is a critical document that underpins the reliability of quantitative analytical studies. As a Senior Application Scientist, I emphasize that researchers should not only review the specifications but also understand the rigorous analytical science used to generate them. A thorough characterization using orthogonal methods—HPLC for purity, mass spectrometry for identity and isotopic enrichment, and NMR for structural confirmation—provides the highest level of confidence in the standard. By demanding and understanding this level of quality, scientists can ensure the integrity, reproducibility, and accuracy of their data, ultimately contributing to the successful advancement of research and development programs.

References

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Foundational

The Biological Fate and Metabolism of Moperone-d4: A Technical Guide for Drug Development Professionals

Preamble: Navigating the Known and the Unknown Moperone, a butyrophenone antipsychotic, has a history of use in the management of schizophrenia.[1] Its deuterated analog, Moperone-d4, represents a strategic modification...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known and the Unknown

Moperone, a butyrophenone antipsychotic, has a history of use in the management of schizophrenia.[1] Its deuterated analog, Moperone-d4, represents a strategic modification aimed at potentially improving its pharmacokinetic profile. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical framework for understanding and evaluating the biological fate and metabolism of Moperone-d4.

It is critical to acknowledge at the outset that direct, peer-reviewed studies detailing the comprehensive metabolic pathways and comparative pharmacokinetics of Moperone and Moperone-d4 are not extensively available in the public domain. Therefore, this guide adopts a scientifically rigorous, hypothesis-driven approach. By leveraging the well-documented metabolic fate of the structurally similar and widely studied butyrophenone, haloperidol, we will construct a predictive metabolic map for Moperone.[2][3][4] Upon this foundation, we will then explore the anticipated impact of deuteration, grounded in the established principles of the kinetic isotope effect.[5][6] This document serves not only as a repository of existing knowledge but also as a detailed roadmap for the requisite experimental investigations.

Moperone and Moperone-d4: Structural and Mechanistic Overview

Moperone's therapeutic action is primarily attributed to its antagonist activity at dopamine D2 receptors in the central nervous system.[2][7] Structurally, it is a butyrophenone derivative, a class of compounds known for extensive hepatic metabolism.[8][9]

Moperone-d4 is a stable-isotope labeled version of Moperone, with four deuterium atoms replacing hydrogen atoms on the p-tolyl group. This specific placement of deuterium is a deliberate design choice aimed at influencing its metabolic profile.

Proposed Metabolic Pathways of Moperone: An Extrapolation from Haloperidol

The metabolism of butyrophenones is a complex interplay of Phase I and Phase II reactions, predominantly occurring in the liver.[10] The cytochrome P450 (CYP) enzyme system is the primary catalyst for Phase I oxidative metabolism.[11] Based on the metabolic pathways of haloperidol, we can propose the following for Moperone:

Phase I Metabolism
  • Oxidative N-dealkylation: This is a common metabolic route for compounds with a tertiary amine, such as Moperone. This reaction would involve the removal of the butyrophenone side chain, leading to the formation of 4-hydroxy-4-(p-tolyl)piperidine.

  • Carbonyl Reduction: The ketone group on the butyrophenone side chain is susceptible to reduction, forming a secondary alcohol metabolite.

  • Aromatic Hydroxylation: The p-tolyl and fluorophenyl rings are potential sites for hydroxylation, a classic CYP-mediated reaction.[12] For Moperone, hydroxylation of the p-tolyl ring is a key consideration, particularly in the context of Moperone-d4.

  • Oxidative Dehydrogenation: The piperidine ring can undergo oxidation to form a more polar pyridinium metabolite.

The primary CYP isozymes anticipated to be involved, based on haloperidol data, are CYP3A4 and to a lesser extent, CYP2D6 .[2][7][13]

Phase II Metabolism
  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the tertiary alcohol of the parent Moperone, are prime candidates for conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases water solubility and facilitates renal excretion.[2]

Diagram: Proposed Metabolic Pathways of Moperone

G cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (UGT-mediated) Moperone Moperone N_dealkylated 4-hydroxy-4-(p-tolyl)piperidine Moperone->N_dealkylated N-dealkylation Reduced Reduced Moperone (secondary alcohol) Moperone->Reduced Carbonyl Reduction Hydroxylated Hydroxylated Moperone (on p-tolyl ring) Moperone->Hydroxylated Aromatic Hydroxylation Pyridinium Pyridinium Metabolite Moperone->Pyridinium Oxidative Dehydrogenation Glucuronide_parent Moperone Glucuronide Moperone->Glucuronide_parent Glucuronidation Glucuronide_reduced Reduced Moperone Glucuronide Reduced->Glucuronide_reduced Glucuronidation Glucuronide_hydroxylated Hydroxylated Moperone Glucuronide Hydroxylated->Glucuronide_hydroxylated Glucuronidation

Caption: Proposed metabolic pathways of Moperone.

The Impact of Deuteration: The Kinetic Isotope Effect and Moperone-d4

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond.[6] This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) .[5] For a metabolic reaction where C-H bond breaking is the rate-limiting step, deuteration at that position can significantly slow down the formation of the corresponding metabolite.[14][15]

In Moperone-d4, the deuterium atoms are placed on the p-tolyl ring. This suggests a strategic effort to attenuate aromatic hydroxylation at this site.

Hypothesized Consequences of Deuteration in Moperone-d4:

  • Reduced Formation of the Hydroxylated Metabolite: The primary anticipated effect is a decreased rate of hydroxylation on the p-tolyl ring.

  • Metabolic Shunting: With one metabolic pathway slowed, the metabolism of Moperone-d4 may be redirected or "shunted" towards other pathways, such as N-dealkylation, carbonyl reduction, or direct glucuronidation of the parent molecule.[6] This could lead to a different metabolite profile compared to the non-deuterated compound.

  • Altered Pharmacokinetic Profile: A decrease in the overall rate of metabolism could lead to a longer plasma half-life, increased overall exposure (AUC), and potentially a lower clearance of Moperone-d4 compared to Moperone.[16]

Experimental Protocols for Elucidating the Biological Fate of Moperone-d4

To validate the proposed metabolic pathways and quantify the effects of deuteration, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolism Studies

These studies provide an initial assessment of metabolic stability and identify the primary metabolites and enzymes involved.[17][18]

Diagram: In Vitro Metabolism Workflow

G cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation Moperone_d4 Moperone-d4 Microsomes Liver Microsomes (+ NADPH) Moperone_d4->Microsomes Hepatocytes Hepatocytes Moperone_d4->Hepatocytes Quench Quench Reaction (e.g., Acetonitrile) Microsomes->Quench Hepatocytes->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Met_ID Metabolite Identification LCMS->Met_ID Stability Metabolic Stability (t½, Clint) LCMS->Stability Phenotyping Reaction Phenotyping LCMS->Phenotyping

Caption: Workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Moperone and Moperone-d4.

  • Materials:

    • Moperone and Moperone-d4 stock solutions (e.g., in DMSO).

    • Pooled human liver microsomes.

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system.

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • 96-well plates.

    • Incubator/shaker (37°C).

    • LC-MS/MS system.

  • Procedure:

    • Prepare incubation mixtures in a 96-well plate containing phosphate buffer, liver microsomes, and the test compound (Moperone or Moperone-d4) at a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding the quenching solution.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Metabolite Identification and Profiling

  • Objective: To identify the metabolites of Moperone and Moperone-d4 and compare their relative abundance.

  • Materials: Same as Protocol 1, with the addition of cryopreserved human hepatocytes as a more complete metabolic system.

  • Procedure:

    • Incubate Moperone and Moperone-d4 with human liver microsomes (with NADPH) and hepatocytes for a fixed time point (e.g., 60 minutes).

    • Terminate the reaction and process the samples as in Protocol 1.

    • Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Analysis:

    • Compare the chromatograms of the test incubations with control incubations (without NADPH or cells) to identify metabolite peaks.

    • Use metabolite identification software to propose structures based on mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -C4H7FO for N-dealkylation).

    • Compare the peak areas of the identified metabolites between the Moperone and Moperone-d4 incubations to assess metabolic shunting.

Protocol 3: CYP450 Reaction Phenotyping

  • Objective: To identify the specific CYP isozymes responsible for the metabolism of Moperone.

  • Methods:

    • Recombinant Human CYP Enzymes: Incubate Moperone with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) and measure the rate of metabolite formation.

    • Chemical Inhibition: Incubate Moperone with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) and measure the change in metabolite formation.

  • Data Analysis: The CYP isozymes that show the highest rate of metabolite formation or whose inhibition significantly reduces metabolism are identified as the primary contributors.

In Vivo Pharmacokinetic and Metabolism Studies

Animal models, typically rodents, are used to understand the absorption, distribution, metabolism, and excretion (ADME) of Moperone-d4 in a whole organism.

Diagram: In Vivo Study Workflow

G cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Data Analysis Dosing Dose Animal Models (e.g., Rats) with Moperone or Moperone-d4 Blood Serial Blood Sampling Dosing->Blood Excreta Urine and Feces Collection Dosing->Excreta Plasma Plasma Separation Blood->Plasma Homogenize Excreta Homogenization and Extraction Excreta->Homogenize LCMS LC-MS/MS Quantification of Parent and Metabolites Plasma->LCMS Homogenize->LCMS PK Pharmacokinetic Analysis (AUC, Cmax, t½, CL) LCMS->PK Metabolite_Profile Metabolite Profiling and Excretion Balance LCMS->Metabolite_Profile

Sources

Exploratory

Moperone-d4 CAS number and chemical structure

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical researchers and bioanalytical scientists. It moves beyond basic catalog data to explore the structural utility, analytica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical researchers and bioanalytical scientists. It moves beyond basic catalog data to explore the structural utility, analytical application, and synthesis logic of Moperone-d4.

Structural Characterization and Application as a Mass Spectrometry Internal Standard[1][2]

Part 1: Executive Summary & Compound Identity[1]

Moperone-d4 is the deuterated isotopologue of Moperone, a butyrophenone-class antipsychotic acting primarily as a dopamine D2 receptor antagonist.[1][2] In modern drug development and forensic toxicology, Moperone-d4 serves a critical role as a Stable Isotope Labeled Internal Standard (SIL-IS) .[1][2]

Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it compensates for matrix effects, ionization suppression, and extraction variability.[1] Unlike structural analogs, Moperone-d4 co-elutes with the analyte, ensuring that any signal alteration caused by the biological matrix affects both the analyte and the standard equally.

Chemical Identity Table[1][2][3]
FeatureSpecification
Chemical Name Moperone-d4 (Hydrochloride or Free Base)
Systematic Name 1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one
CAS Number 1216507-46-8 (Free base form)
Parent CAS 1050-79-9 (Unlabeled Moperone)
Molecular Formula C₂₂H₂₂D₄FNO₂
Molecular Weight 359.48 g/mol (approx. +4 Da shift from parent)
Isotopic Purity Typically ≥ 99% deuterated forms (d4)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1][2][3][4][5][6][7]
Part 2: Structural Analysis & Isotope Chemistry[1]

The reliability of an internal standard depends on the position of the isotopic label. For Moperone-d4 (CAS 1216507-46-8), the deuterium atoms are located on the tolyl ring (the 4-methylphenyl moiety attached to the piperidine ring).[1][2]

Structural Diagram & Synthesis Logic

The following diagram illustrates the chemical structure and the logical disconnection for synthesis. The d4-label is strategically placed on the aromatic ring to prevent deuterium exchange (which can occur with acidic protons) and to ensure the label remains on the specific fragment ions during Mass Spectrometry.[1][2]

MoperoneStructure cluster_structure Isotope Location Strategy Moperone Moperone-d4 (Target Molecule) Fragment1 Fragment A: 4-Chloro-4'-fluorobutyrophenone (Unlabeled Linker) Fragment1->Moperone N-Alkylation Fragment2 Fragment B: 4-Hydroxy-4-(tolyl-d4)piperidine (Deuterated Core) Fragment2->Moperone Nucleophilic Attack Reagent Starting Material: 4-Bromotoluene-d7 or -d4 Reagent->Fragment2 Grignard Reaction (with 1-benzyl-4-piperidone) Note Deuterium (D) placement on the Tolyl Ring ensures metabolic stability and generates unique MS fragments.

Figure 1: Retrosynthetic analysis showing the modular assembly of Moperone-d4. The deuterium label originates from the tolyl precursor.[1]

Why this structure matters:

  • Non-Exchangeable Positions: The deuterium is on the aromatic ring, not on heteroatoms (O-D or N-D). This prevents "back-exchange" with solvent protons, guaranteeing the mass shift remains constant during liquid chromatography.[2]

  • Fragmentation Specificity: In MS/MS, the molecule often cleaves at the C-N bond.

    • Parent Moperone: Yields a piperidine fragment of

      
      .[2]
      
    • Moperone-d4: Yields a piperidine fragment of

      
      .[2]
      
    • This allows for specific monitoring of the labeled fragment, reducing crosstalk.

Part 3: Application in Bioanalysis (LC-MS/MS)[1][2][8]

Moperone-d4 is the "Gold Standard" for quantifying Moperone in human plasma, urine, or post-mortem blood.

The Challenge: Matrix Effects

In Electrospray Ionization (ESI), phospholipids and proteins from the biological sample can suppress the ionization of the target drug.

  • Without IS: Signal drops, leading to underestimation of drug concentration.

  • With Analog IS: The analog might elute at a different time, missing the suppression zone.

  • With Moperone-d4: It elutes at the exact same retention time as Moperone.[1][2] If the matrix suppresses Moperone by 40%, it suppresses Moperone-d4 by 40%.[2] The Ratio remains constant.

Experimental Workflow

The following protocol describes a self-validating system for quantifying Moperone using Moperone-d4.

1. Preparation of Standards

  • Stock Solution: Dissolve 1 mg Moperone-d4 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

2. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Step A: Aliquot 200 µL of plasma into a glass tube.

  • Step B (Critical): Add 20 µL of Working IS Solution (Moperone-d4).[1][2] Vortex. This locks the ratio before any loss occurs.

  • Step C: Add 50 µL 0.1M NaOH (alkalinize to ensure the drug is in free-base form for extraction).

  • Step D: Add 3 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Shake for 10 min.

  • Step E: Centrifuge, freeze the aqueous layer, and decant the organic layer.

  • Step F: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

3. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][8]

    • B: 0.1% Formic Acid in Acetonitrile.[2][8]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (MRM)

The Multiple Reaction Monitoring (MRM) transitions are the core of the detection method.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Moperone 356.2 [M+H]⁺165.125100
Moperone-d4 360.2 [M+H]⁺165.125100

Note: The 165.1 fragment corresponds to the fluorobutyrophenone tail (F-Ph-CO-CH2-CH2-CH2⁺), which is common to both.[1][2] Because Q1 separates them (356 vs 360), sharing a Q3 fragment is acceptable. However, for higher specificity, one could monitor the piperidine fragment (192 vs 196), though it is often less intense.

Part 4: Analytical Logic & Workflow Visualization

The diagram below details the decision-making process in the bioanalytical workflow, highlighting where Moperone-d4 provides error correction.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Moperone-d4) Sample->Spike Step 1 Extract Extraction (LLE/SPE) Potential Analyte Loss Spike->Extract Step 2 LC LC Separation (Co-elution of Analyte & IS) Extract->LC Step 3 Correction1 Correction Point 1: If extraction yield is 80%, it is 80% for BOTH. Extract->Correction1 MS MS/MS Detection (Ionization Suppression) LC->MS Step 4 Data Data Processing Ratio = Area(Analyte) / Area(IS) MS->Data Step 5 Correction2 Correction Point 2: Matrix effects suppress both signals equally. MS->Correction2

Figure 2: Analytical workflow demonstrating how Moperone-d4 corrects for systematic errors during extraction and ionization.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57369296, Moperone-d4. Retrieved from [Link][1][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Pharmaffiliates Analytics & Synthetics. Moperone-d4 Reference Standard. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Moperone in Human Plasma by SPE-LC-MS/MS Using Moperone-d4 as an Internal Standard

Introduction Moperone is a typical antipsychotic drug belonging to the butyrophenone class, structurally related to haloperidol.[1] It is primarily used in the management of schizophrenia and other psychotic disorders.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Moperone is a typical antipsychotic drug belonging to the butyrophenone class, structurally related to haloperidol.[1] It is primarily used in the management of schizophrenia and other psychotic disorders.[1] The mechanism of action for Moperone involves the antagonism of dopamine D2 receptors in the central nervous system, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Given its narrow therapeutic window and the potential for dose-dependent side effects, including extrapyramidal symptoms, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy while ensuring patient safety.[2]

This application note details a robust, sensitive, and selective method for the quantification of Moperone in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), Moperone-d4, is a critical component of this method. A SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and shares near-identical physicochemical properties, effectively compensating for variations during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the highest degree of accuracy and precision.[3] The method described herein is intended for researchers, scientists, and drug development professionals requiring reliable quantification of Moperone for pharmacokinetic studies, clinical trials, or TDM.

Principle of the Method

The analytical procedure begins with the isolation of Moperone and its deuterated internal standard, Moperone-d4, from human plasma using solid-phase extraction (SPE). This step effectively removes endogenous plasma components like proteins and phospholipids that can interfere with analysis. Following extraction, the samples are analyzed by a reverse-phase LC-MS/MS system. Chromatographic separation is achieved on a C18 column, which resolves the analyte from other potential interferences. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM). The concentration of Moperone is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

Chemicals and Standards
  • Moperone hydrochloride (Reference Standard, >98% purity)

  • Moperone-d4 (Internal Standard, >98% purity, isotopic purity >99%)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ammonium hydroxide (ACS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment and Consumables
  • LC-MS/MS System (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro, Sciex 6500 Triple Quad, or equivalent)[4][5]

  • Analytical balance (4-5 decimal places)

  • Pipettes and disposable tips

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange, such as Strata-X-C or Oasis MCX)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials and caps

Preparation of Standards and Quality Control Samples

Stock Solutions
  • Moperone Stock (1 mg/mL): Accurately weigh ~10 mg of Moperone hydrochloride and dissolve in a 10 mL volumetric flask with methanol.

  • Moperone-d4 Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of Moperone-d4 and dissolve in a 1 mL volumetric flask with methanol.[6]

Causality: Methanol is an excellent solvent for Moperone and its deuterated analog, ensuring complete dissolution. Preparing concentrated stock solutions minimizes storage volume and allows for accurate serial dilutions. Store stock solutions at -20°C.

Working Solutions
  • Moperone Working Solutions: Prepare serial dilutions of the Moperone stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for spiking calibration curve (CC) standards.[7]

  • IS Working Solution (e.g., 100 ng/mL): Dilute the Moperone-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration that yields a robust signal in the MS detector.

Calibration Curve (CC) and Quality Control (QC) Samples
  • Prepare CC standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate Moperone working solution to achieve a calibration range (e.g., 0.1 to 50 ng/mL).

  • Prepare QC samples in the same manner at a minimum of four concentration levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 0.3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 10 ng/mL)

    • High QC: ~80% of the Upper Limit of Quantification (e.g., 40 ng/mL)

Trustworthiness: Preparing standards and QCs in the same biological matrix as the unknown samples is a fundamental requirement of bioanalytical method validation guidelines, as it ensures that matrix effects are accounted for.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE sorbent, which provides superior cleanup by employing both hydrophobic and ionic interactions.

Step-by-Step SPE Protocol
  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL Moperone-d4). Vortex briefly. Add 200 µL of 25 mM ammonium formate buffer (pH ~3.5) and vortex again.[5]

    • Rationale: Acidifying the sample ensures that Moperone (a basic compound) is protonated and positively charged, facilitating its retention on the cation exchange sorbent.

  • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.[7][9]

    • Rationale: Conditioning activates the C18 chains and equilibrates the sorbent to an aqueous environment, ensuring proper interaction during sample loading.

  • Load: Load the pre-treated sample onto the SPE cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent rate (~1 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 25 mM ammonium formate buffer (pH ~3.5).

    • Wash 2: Add 1 mL of 50:50 (v/v) methanol:water.[5]

    • Rationale: The acidic wash removes neutral and acidic interferences. The mild organic wash removes weakly bound, less hydrophobic interferences while the protonated analyte remains bound to the cation exchange functional groups.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in a mixture of Acetonitrile:Methanol (60:40, v/v).[5]

    • Rationale: The basic elution solvent neutralizes the charge on the Moperone molecule, disrupting its ionic interaction with the sorbent and allowing it to be eluted by the strong organic solvent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water). Vortex and transfer to an autosampler vial.[7]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Steps P 100 µL Plasma Sample IS Add 10 µL IS (Moperone-d4) P->IS Buffer Add 200 µL Acidic Buffer IS->Buffer Cond Condition (Methanol -> Water) Buffer->Cond Load Load Sample Cond->Load Wash1 Wash 1 (Acidic Buffer) Load->Wash1 Wash2 Wash 2 (50% Methanol) Wash1->Wash2 Elute Elute (Basic Organic Solvent) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Solid-Phase Extraction (SPE) workflow for Moperone analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Summarize all quantitative data into clearly structured tables for easy comparison. | Parameter | Condition | | :--- | :--- | | LC System | Agilent 1260 Infinity or equivalent[5] | | Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm, or equivalent[5] | | Mobile Phase A | 0.1% Formic Acid in Water[10] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C[5] | | Gradient | Time (min) | % B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |

Causality: A biphenyl or C18 column provides excellent hydrophobic retention for Moperone. The gradient elution starts with a high aqueous phase to focus the analytes on the column and then ramps up the organic phase to elute them based on their hydrophobicity, ensuring a sharp peak shape. Formic acid is added to the mobile phase to promote protonation of the analyte for better ESI+ response and peak shape.

Mass Spectrometry (MS) Conditions
Parameter Condition
MS System SCIEX 6500 Triple Quad or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 2500 V[5]
Source Temp. 350°C[5]
Nebulizer Gas 55 psi[5]
Drying Gas 60 psi[5]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Moperone 356.2123.1Optimized (e.g., 35)
Moperone-d4 360.2123.1Optimized (e.g., 35)

Rationale: The precursor ion [M+H]⁺ for Moperone is m/z 356.2.[11] The product ion at m/z 123.1 corresponds to the fluorophenyl-carbonyl fragment, a characteristic fragmentation for butyrophenones.[11] Moperone-d4, with four deuterium atoms on the butyrophenone side chain, will have a precursor ion of m/z 360.2 but is expected to produce the same structural fragment upon collision-induced dissociation, making it an ideal internal standard.

Analytical Workflow Diagram

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry AS Autosampler Injection Col Biphenyl Column Separation AS->Col Src ESI+ Source Col->Src Q1 Q1: Precursor Ion Selection Src->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Det Detector Q3->Det Data Data Acquisition & Quantification Det->Data

Caption: LC-MS/MS analytical workflow from injection to data acquisition.

Method Validation

For use in regulated studies, the analytical method must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[12][13][14][15] Validation ensures that the method is reliable and suitable for its intended purpose.[14][15]

Key Validation Parameters:

  • Selectivity: Assessed by analyzing at least six different lots of blank plasma to ensure no endogenous interferences are observed at the retention times of Moperone and Moperone-d4.

  • Calibration Curve: The linearity of the curve should be established over the defined concentration range. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to ensure accuracy at the lower end of the range.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels in replicate (n=5) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction efficiency of Moperone is determined by comparing the peak area of an extracted sample to that of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The IS should track and compensate for any ion suppression or enhancement.

  • Stability: The stability of Moperone in plasma must be confirmed under various conditions: freeze-thaw (at least 3 cycles), short-term (bench-top at room temperature), long-term (storage at -20°C or -80°C), and post-preparative (in the autosampler).[4]

Data Analysis and Quantification

The concentration of Moperone in QC and unknown samples is determined using the generated calibration curve.

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of Moperone and Moperone-d4.

  • Ratio Calculation: Calculate the peak area ratio (PAR) for each sample:

    • PAR = (Peak Area of Moperone) / (Peak Area of Moperone-d4)

  • Calibration Curve Generation: Plot the PAR of the CC standards against their corresponding nominal concentrations. Apply a weighted (1/x²) linear regression to generate the calibration equation (y = mx + c), where y is the PAR and x is the concentration. The correlation coefficient (r²) should be >0.99.

  • Concentration Calculation: Use the regression equation to calculate the concentration of Moperone in unknown samples based on their measured PAR.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Moperone Hydrochloride?
  • Wyszecka-Kania, M., & Jonkisz, J. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect.
  • Chen, P. S., et al. (2022, May 31). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. PMC.
  • Benchchem. (n.d.). Preclinical Pharmacological Profile of Moperone: A Technical Guide.
  • Wyszecka-Kania, M., & Jonkisz, J. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Union.
  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
  • Eureka Kit Cromatografici. (n.d.). Drugs-of-Abuse-savini-bassotti-degrazia.pdf.
  • CUNY Academic Works. (2019, May 22). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography.
  • Woźniak, M. K., et al. (2018, November 12). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation.
  • Phenomenex. (n.d.). LC-MS/MS Analysis of Antipsychotics in Serum Using Microelution SPE for Fast and More Sustainable Sample Preparation.
  • Agilent. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS.
  • Rodrigues, M., et al. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone.
  • Mandrioli, R., et al. (2025, November 19). Volumetric absorptive microsampling for lumateperone analysis: method validation and stability evaluation. PMC.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.

Sources

Application

Application Note: Moperone-d4 in Pharmacokinetic & Drug Metabolism Studies

[1][2] Introduction In the rigorous landscape of regulated bioanalysis, the quantification of butyrophenone antipsychotics like Moperone requires precision that transcends standard calibration. Moperone-d4 (Deuterium-lab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction

In the rigorous landscape of regulated bioanalysis, the quantification of butyrophenone antipsychotics like Moperone requires precision that transcends standard calibration. Moperone-d4 (Deuterium-labeled Moperone) serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for these assays.[1]

This guide details the application of Moperone-d4 in LC-MS/MS workflows. Unlike structural analogs (e.g., haloperidol), Moperone-d4 shares identical physicochemical properties—pKa, logP, and ionization efficiency—with the analyte, differing only by mass. This allows it to actively correct for matrix effects (ion suppression/enhancement) , extraction recovery variability , and chromatographic drift during Pharmacokinetic (PK) and ADME studies.

Core Application Areas
  • DMPK Profiling: Determination of intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) in liver microsomes.[1]
  • Bioequivalence Studies: High-sensitivity quantification in human plasma (sub-nanogram/mL levels).

  • Forensic Toxicology: Confirmation of intake in complex matrices (urine/hair).

Part 1: Physicochemical Basis & MS/MS Optimization

Structural Dynamics & Isotopic Labeling

Moperone (


) is a lipophilic weak base.[1] The d4-isotopologue typically carries four deuterium atoms on the p-tolyl moiety  (4-methylphenyl ring).[1] Understanding this position is vital for selecting Multiple Reaction Monitoring (MRM) transitions.
  • Analyte: Moperone (MW: 355.45 Da)

    
    
    
    
    
    [1]
  • Internal Standard: Moperone-d4 (MW: 359.48 Da)

    
    
    
    
    
    [1]
Fragmentation Logic (Expert Insight)

Butyrophenones characteristically fragment at the N-alkyl bond, producing a stable fluorobutyrophenone cation (


 165).[1]
  • Mechanism:

    • Precursor: The protonated molecule (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Primary Fragment (

      
       165):  Corresponds to the 4-(4-fluorophenyl)-4-oxobutyl cation.[1] Crucially, this fragment does NOT contain the p-tolyl ring where the deuterium label resides. 
      
    • Implication: Both Moperone and Moperone-d4 will yield the same product ion (

      
       165).[1] This is a standard "Common Product Ion" approach.
      

Table 1: Optimized MS/MS Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Moperone 356.2165.1352850
Moperone-d4 360.2165.1352850

Critical Note on Cross-Talk: Because the product ions are identical, chromatographic separation is not strictly required if the mass resolution of Q1 (first quadrupole) is sufficient to separate 356.2 from 360.2 without overlap. However, ensure the Moperone-d4 purity is


 isotopic purity to prevent "M0" contribution to the analyte channel.

Part 2: Bioanalytical Workflow & Visualization

The following diagram illustrates the validated workflow for processing plasma samples using Moperone-d4.

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Microsomes) Spike IS Spiking (Moperone-d4 Addition) Sample->Spike 10 µL IS Working Sol. PreTreat Protein Precipitation or LLE (MTBE) Spike->PreTreat Equilibration Evap Supernatant Evaporation & Reconstitution PreTreat->Evap Organic Phase Transfer LC UHPLC Separation (C18 Column) Evap->LC Inject 5 µL MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation Data->Sample QC Failure (Re-assay)

Figure 1: Step-by-step bioanalytical workflow from sample spiking to data quantification.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Moperone is lipophilic (


).[1] LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.

Reagents:

  • Moperone-d4 Working Solution: 100 ng/mL in 50:50 Methanol:Water.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).[1]

Step-by-Step:

  • Aliquot: Transfer 100 µL of plasma/microsomal incubate into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Moperone-d4 Working Solution . Vortex gently for 10 sec.

  • Basify (Optional): Add 50 µL of 0.1 M Ammonium Hydroxide (pH 10) to ensure Moperone is uncharged (improves organic recovery).

  • Extract: Add 600 µL of MTBE.

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

Rationale: To determine the intrinsic clearance of Moperone using d4 as the quench/quantification standard.

MetabolicStability Start Pre-Incubation (Microsomes + Moperone) Initiate Start Reaction (+ NADPH) Start->Initiate Sampling Time Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench & IS Spike (ACN + Moperone-d4) Sampling->Quench Transfer Aliquot Analysis LC-MS/MS % Remaining Calculation Quench->Analysis

Figure 2: Microsomal stability assay logic flow.

Procedure:

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in Phosphate Buffer (pH 7.4).

  • Substrate: Moperone (1 µM final concentration).

  • Reaction: Initiate with NADPH (1 mM). Incubate at 37°C.

  • Quenching (Critical Step): At defined time points, transfer 50 µL of incubate into 150 µL of Ice-cold Acetonitrile containing Moperone-d4 (50 ng/mL) .

    • Why? The ACN stops metabolism immediately; the Moperone-d4 corrects for volume variations during the transfer and matrix effects from the high-protein microsome solution.[1]

  • Process: Centrifuge and analyze supernatant.

Part 4: LC-MS/MS Method Development

Chromatographic Conditions

To prevent the "Deuterium Isotope Effect" (where deuterated compounds elute slightly earlier than non-deuterated ones), use a high-resolution C18 column with a gradient that avoids extremely shallow slopes.[1]

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Divert to Waste (Salt removal)
3.090Elution of Moperone/Moperone-d4
3.590Wash
3.610Re-equilibration
5.010End of Run
Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines [1].[1]

  • Selectivity: Analyze blank matrix + Moperone-d4.[1] Requirement: Interference at analyte mass (356.[1]2) must be < 20% of the LLOQ response.

  • Matrix Effect (IS Normalized): Calculate the Matrix Factor (MF) for both Analyte and IS.

    
    
    
    • Goal: The ratio should be close to 1.0, proving Moperone-d4 effectively compensates for suppression.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57369296: Moperone-d4.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Moperone Mass Spectrum.[1] NIST Chemistry WebBook.[1] Retrieved from [Link][1]

Sources

Method

Application Note: High-Sensitivity GC-MS Quantitation of Moperone using Moperone-d4 Internal Standard

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the quantification of Moperone in biological matrices using Gas Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the quantification of Moperone in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), utilizing Moperone-d4 as a stable isotope-labeled internal standard.[1][2]

Introduction & Scientific Rationale

Moperone is a butyrophenone antipsychotic exhibiting high affinity for dopamine D2 receptors.[2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for polar drugs, GC-MS remains a critical tool in forensic and toxicology laboratories due to its superior spectral library matching (EI) and cost-efficiency.[1][2]

The Challenge: Thermal Instability & Polarity

Moperone contains a tertiary hydroxyl group and a tertiary amine .

  • Polarity: The hydroxyl group increases hydrogen bonding, leading to peak tailing on non-polar GC columns.

  • Thermal Instability: Under high GC inlet temperatures (>250°C), the tertiary alcohol is prone to dehydration, forming an olefinic artifact.

The Solution: Silylation Derivatization

To ensure "Self-Validating" data integrity, this protocol employs Trimethylsilylation (TMS) using BSTFA with 1% TMCS.[1]

  • Mechanism: Replaces the active proton on the tertiary hydroxyl with a trimethylsilyl group [-Si(CH₃)₃].[2]

  • Result: This increases volatility, prevents thermal dehydration, and improves the signal-to-noise ratio (S/N) by stabilizing the molecular ion.[1]

Chemical Standards & Properties

CompoundStructureMW ( g/mol )Key Functional Groups
Moperone C₂₂H₂₆FNO₂355.453°-Amine, 3°-Hydroxyl, Ketone, Fluorine
Moperone-d4 C₂₂H₂₂D₄FNO₂359.48Deuterated analog (IS)
TMS-Moperone C₂₅H₃₄FNO₂Si427.63Derivatized product (Target Analyte)

Experimental Protocol

A. Reagents & Materials
  • Solvents: Methanol (LC-MS grade), Ethyl Acetate, Hexane, Isoamyl Alcohol.[1]

  • Buffers: 0.1 M Carbonate Buffer (pH 10.0).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

  • Columns: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

B. Sample Preparation Workflow (Liquid-Liquid Extraction)

The extraction must occur at an alkaline pH (pH ~10) to ensure the tertiary amine is uncharged (non-ionized), maximizing its partitioning into the organic phase.

Step-by-Step Procedure:

  • Aliquot: Transfer 500 µL of plasma/urine into a borosilicate glass tube.

  • IS Spike: Add 20 µL of Moperone-d4 working solution (1 µg/mL in MeOH). Vortex 10s.

  • Alkalinization: Add 500 µL of 0.1 M Carbonate Buffer (pH 10). Vortex 10s.

    • Why: Shifts equilibrium to the free base form (pKa of piperidine N is ~8-9).[1][2]

  • Extraction: Add 3 mL of Extraction Solvent (Hexane:Isoamyl Alcohol, 98:2 v/v).

    • Note: Ethyl Acetate can be used for higher recovery but extracts more matrix interferences.[2]

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 × g for 5 min.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL Ethyl Acetate (anhydrous).

    • Add 50 µL BSTFA + 1% TMCS.[2]

    • Cap and incubate at 65°C for 30 minutes .

    • Critical: Moisture inhibits silylation.[2] Ensure all glassware is dry.[2]

C. Visualization: Sample Prep Workflow

SamplePrep Sample Biological Sample (500 µL) Spike Spike IS (Moperone-d4) Sample->Spike pH_Adj pH Adjustment (Carbonate Buffer pH 10) Spike->pH_Adj Basify Extract LLE Extraction (Hexane:Isoamyl Alcohol) pH_Adj->Extract Partition Evap N2 Evaporation (Dryness @ 40°C) Extract->Evap Organic Layer Deriv Derivatization (BSTFA/TMCS, 65°C) Evap->Deriv Residue Inject GC-MS Injection Deriv->Inject TMS-Derivative

Figure 1: Optimized Liquid-Liquid Extraction and Derivatization Workflow for Moperone.[1][2]

GC-MS Instrumentation & Conditions

Gas Chromatography Parameters
  • System: Agilent 7890B GC or equivalent.

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).[2]

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 300°C (hold 3 min).

    • Logic: Fast initial ramp removes solvent; slower final ramp resolves high-boiling matrix components.[1][2]

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[2]

  • Acquisition: Selected Ion Monitoring (SIM).[2][3]

SIM Table: Quantification Ions
AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (approx)
TMS-Moperone 204 41212312.4 min
TMS-Moperone-d4 208 41612712.4 min

Mechanistic Insight on Fragmentation (TMS-Moperone):

  • m/z 427: Molecular Ion (M+[1][2]•). Often weak.[2]

  • m/z 412: [M - CH₃]+ (Loss of methyl from TMS group).[1][2] Strong diagnostic.

  • m/z 204: Piperidine ring fragment (Base Peak in many conditions).[2]

  • m/z 123: Fluorobenzoyl cation [F-C₆H₄-CO]+.[1][2] Very stable, characteristic of the butyrophenone tail.

Method Validation Criteria (Self-Validating Systems)

To ensure Trustworthiness , the method must meet these acceptance criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 5 – 1000 ng/mL.
    
  • Internal Standard Response: Moperone-d4 peak area variation must be within ±15% across the run.

  • Accuracy & Precision: Intra-day and Inter-day CV < 15% (20% at LOQ).

  • Recovery: Extraction efficiency > 80% (Compare extracted QC vs. unextracted neat standard).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Active silanol sites in inlet/column interacting with amine.[1][2]Change liner to deactivated (silanized) glass wool; trim column guard.[2]
Missing Moperone Peak Incomplete derivatization or moisture contamination.[2]Ensure solvents are anhydrous; check BSTFA expiration; increase reaction time.
"Ghost" Peaks (m/z 73, 147) Excess derivatizing reagent.These are siloxane artifacts.[2] Ignore, or increase solvent delay time.
Low Sensitivity (m/z 427) Molecular ion fragmentation is too high.[2]Switch Quant ion to m/z 204 or m/z 412 (more stable fragments).[2]
C. Visualization: Fragmentation Mechanism

Fragmentation Parent TMS-Moperone (m/z 427) Frag1 [M - CH3]+ (m/z 412) Parent->Frag1 Loss of Methyl (TMS) Frag2 Fluorobenzoyl Cation (m/z 123) Parent->Frag2 Alpha-Cleavage Frag3 Piperidine Fragment (m/z 204) Parent->Frag3 Ring Cleavage

Figure 2: Proposed Electron Impact (EI) Fragmentation Pathway for TMS-Moperone.[1][2]

References

  • BenchChem. (2025).[2][4] An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone. Retrieved from (Note: Representative link based on search context).

  • National Institute of Standards and Technology (NIST). (2023).[2] Moperone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link].[2]

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link].[2]

  • PubChem. (2025).[2] Moperone Compound Summary. National Library of Medicine.[2] Retrieved from [Link].[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Moperone-d4 for Bioanalytical Assays

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimal use of Moperone-d4 as an i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimal use of Moperone-d4 as an internal standard in bioanalytical assays. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during method development and validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Moperone-d4 in a bioanalytical method?

Moperone-d4 is the deuterium-labeled stable isotope of Moperone.[1] Its fundamental role is to serve as an internal standard (IS) in quantitative bioanalytical methods, most commonly those using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Because it is chemically almost identical to the analyte (Moperone), it is expected to behave similarly during sample extraction, chromatography, and ionization.[4] By adding a known, constant amount of Moperone-d4 to all samples, calibration standards, and quality controls (QCs) at the beginning of the sample preparation process, it can effectively compensate for variability in sample recovery and matrix effects, thereby improving the accuracy and precision of the quantification.[5][6]

Q2: How do I choose the initial concentration of Moperone-d4 for my assay?

A common starting point for the concentration of a deuterated internal standard is to match the concentration of the analyte at the geometric mean of the calibration curve range. However, a more practical approach is to select a concentration that yields a response that is high enough to be statistically robust but not so high that it saturates the detector or introduces significant background at the analyte's mass-to-charge ratio (m/z). A good starting point is a concentration that produces a peak area response similar to that of the analyte in the mid-range of your calibration curve (e.g., your MQC level). The goal is to have a consistent and reliable IS signal across all samples.[7][8]

Q3: What are the regulatory expectations for an internal standard like Moperone-d4?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on the validation of bioanalytical methods, including the use of internal standards.[9][10][11] Key expectations include:

  • Consistency of Response: The IS response should be consistent across all calibration standards and QCs. The FDA suggests that the IS response in 80% of the calibration standards and QCs should be within 50% to 150% of the average IS response for all standards and QCs.

  • Selectivity: The IS should be free from interference from endogenous matrix components.[10]

  • Matrix Effect: The matrix effect on the IS should be evaluated to ensure it is consistent and does not compromise the accuracy of the assay.[6]

  • Stability: The stability of the IS in stock solutions and in the biological matrix under various storage conditions must be established.[12]

Q4: Can the deuterium labels on Moperone-d4 exchange?

Deuterium atoms on a molecule can potentially exchange with protons from the solvent (e.g., water) or matrix components, a process known as back-exchange.[5][13] This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH, -NH, or -SH groups) or on carbons adjacent to electron-withdrawing groups.[5][13] While Moperone-d4 is designed with stable labeling, it is crucial to assess its stability during method development, especially under harsh pH or high-temperature conditions during sample processing. A loss of deuterium would result in the formation of Moperone, leading to an overestimation of the analyte concentration.

Troubleshooting Guide

This section addresses specific issues you may encounter when optimizing and using Moperone-d4.

Issue 1: High Variability in Moperone-d4 Peak Area Across an Analytical Run

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Causality: Errors in pipetting the IS working solution, inconsistent evaporation and reconstitution steps, or variable extraction efficiency can lead to inconsistent IS response.

    • Troubleshooting Steps:

      • Verify the calibration and technique of all pipettes used for adding the IS.

      • Ensure complete and consistent drying of samples if using an evaporation step.

      • Optimize the reconstitution step by ensuring the vortexing time and solvent volume are consistent and sufficient to redissolve the entire extract.

      • Review the extraction procedure for any steps that could introduce variability.[14]

  • Matrix Effects:

    • Causality: Even with a co-eluting deuterated IS, significant and variable matrix effects can lead to inconsistent ionization and, therefore, variable IS response.[6] This can occur if different lots of biological matrix have different compositions.

    • Troubleshooting Steps:

      • Perform a post-extraction addition experiment to quantify the matrix effect on Moperone-d4 in at least six different sources of the biological matrix.

      • If significant matrix effects are observed, improve the sample clean-up procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[14]

      • Adjust the chromatographic conditions to separate Moperone-d4 from the interfering matrix components.[8]

  • IS Stability Issues:

    • Causality: Moperone-d4 may be degrading in the processed sample while in the autosampler.[12]

    • Troubleshooting Steps:

      • Conduct autosampler stability experiments by re-injecting a set of samples at the beginning and end of a typical analytical run.

      • If instability is observed, lower the autosampler temperature or reduce the run time.

Issue 2: Moperone-d4 and Moperone Show Different Retention Times (Chromatographic Shift)

Possible Causes & Solutions:

  • Deuterium Isotope Effect:

    • Causality: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in retention time, especially in reversed-phase chromatography.[6][15] While usually minor, this can be problematic if the shift causes differential matrix effects.[6]

    • Troubleshooting Steps:

      • Assess if the shift is consistent across the entire run. A small, consistent shift is often acceptable.

      • If the shift leads to inconsistent analyte/IS peak area ratios, evaluate the matrix effect at the specific retention times of both the analyte and Moperone-d4.

      • If differential matrix effects are confirmed, adjust the chromatography to achieve co-elution. This may involve changing the mobile phase composition, gradient profile, or even the stationary phase.[15]

Issue 3: Presence of Unlabeled Moperone Signal in the Moperone-d4 Standard

Possible Causes & Solutions:

  • Isotopic Purity of the Internal Standard:

    • Causality: The Moperone-d4 standard may contain a small percentage of the unlabeled Moperone as an impurity.[14] If the concentration of Moperone-d4 used is too high, this impurity can contribute significantly to the analyte signal, especially at the lower limit of quantification (LLOQ), leading to a positive bias.

    • Troubleshooting Steps:

      • Check the Certificate of Analysis (CoA) for the isotopic purity of the Moperone-d4 lot. Ideally, it should be ≥98%.[2][5]

      • Prepare a sample containing only the Moperone-d4 working solution (in the final sample solvent) and analyze it. The response at the m/z of Moperone should be less than 5% of the Moperone response at the LLOQ.

      • If the contribution is too high, the most straightforward solution is to decrease the concentration of Moperone-d4 added to the samples. This will reduce the contribution of the unlabeled impurity to an acceptable level.

Experimental Protocols

Protocol 1: Determining the Optimal Moperone-d4 Concentration

Objective: To find a Moperone-d4 concentration that provides a stable and consistent signal without interfering with the analyte quantification.

Methodology:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of Moperone (the analyte).

  • Spike three different concentrations of Moperone-d4 into each set of QC samples. For example:

    • Set A: Low IS concentration (e.g., resulting in a peak area ~25% of the mid-QC analyte peak area)

    • Set B: Medium IS concentration (e.g., resulting in a peak area ~100% of the mid-QC analyte peak area)

    • Set C: High IS concentration (e.g., resulting in a peak area ~400% of the mid-QC analyte peak area)

  • Process and analyze these samples according to your bioanalytical method.

  • Evaluate the following for each concentration of Moperone-d4:

    • The precision (%CV) of the Moperone-d4 peak area across all samples.

    • The accuracy and precision of the calculated Moperone concentrations.

    • The contribution of the Moperone-d4 solution to the Moperone signal at the LLOQ (by analyzing a blank sample spiked only with the IS).

  • Select the Moperone-d4 concentration that provides the best balance of consistent response and minimal interference.

Parameter Acceptance Criteria Rationale
IS Peak Area Precision (%CV) ≤ 15% across all QC levelsEnsures consistent performance of the IS throughout the analytical process.
Analyte Accuracy (%Bias) Within ± 15% of nominal (± 20% at LLOQ)Demonstrates that the chosen IS concentration allows for accurate quantification.[16]
Analyte Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates the reproducibility of the method with the chosen IS concentration.[16]
IS Contribution at LLOQ Signal from IS-only sample should be < 20% of the LLOQ analyte signal.Prevents the IS from artificially inflating the analyte signal at low concentrations.

Table 1: Acceptance criteria for Moperone-d4 concentration optimization.

Visualizations

IS_Optimization_Workflow cluster_prep Step 1: Preparation cluster_spike Step 2: Spiking cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation prep_qcs Prepare Analyte QCs (Low, Mid, High) spike Spike each IS concentration into sets of QCs prep_qcs->spike prep_is Prepare 3 Concentrations of Moperone-d4 (Low, Med, High) prep_is->spike process Process and Analyze all samples via LC-MS/MS spike->process eval_is Evaluate IS Response (Precision, %CV) process->eval_is eval_analyte Evaluate Analyte (Accuracy & Precision) process->eval_analyte eval_lloq Check IS contribution at LLOQ process->eval_lloq decision Does one IS concentration meet all acceptance criteria? eval_is->decision eval_analyte->decision eval_lloq->decision select Select Optimal IS Concentration decision->select Yes revisit Revisit Method Parameters (e.g., Sample Prep, Chromatography) decision->revisit No

Caption: Workflow for optimizing Moperone-d4 internal standard concentration.

Troubleshooting_IS_Variability cluster_causes Potential Causes cluster_solutions1 Solutions for Sample Prep cluster_solutions2 Solutions for Matrix Effects cluster_solutions3 Solutions for Instability start High Variability in Moperone-d4 Peak Area cause1 Inconsistent Sample Prep start->cause1 cause2 Variable Matrix Effects start->cause2 cause3 Autosampler Instability start->cause3 sol1a Verify Pipettes cause1->sol1a sol1b Optimize Drying & Reconstitution cause1->sol1b sol1c Review Extraction Procedure cause1->sol1c sol2a Quantify Matrix Effect (Post-Extraction Spike) cause2->sol2a sol3a Conduct Autosampler Stability Test cause3->sol3a end Consistent IS Response Achieved sol1c->end sol2b Improve Sample Clean-up sol2a->sol2b sol2c Adjust Chromatography sol2b->sol2c sol2c->end sol3b Lower Autosampler Temp or Reduce Run Time sol3a->sol3b sol3b->end

Caption: Logical troubleshooting pathway for variable internal standard response.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (2019, June 24). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Patel, M., & Kumar, S. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–33. [Link]

  • Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 204-211. [Link]

  • van den Broek, I., & van Dongen, W. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 125-136. [Link]

  • Wrona, M., & Rafinska, K. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]

  • Singh, S. K., & Kumar, R. (2015). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 89-98. [Link]

  • Singh, S. K., & Kumar, R. (2015). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 89-98. [Link]

  • Wang, L., et al. (2021). One-step, Rapid, 18F-19F Isotopic Exchange Radiolabeling of Difluoro-dioxaborinins: Substituent Effect on Stability and In Vivo Applications. Journal of the American Chemical Society, 143(46), 19485-19496. [Link]

  • John Jay College of Criminal Justice. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598. Retrieved from [Link]

  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]

  • DeCastro, A., et al. (2013). Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. Journal of Analytical Toxicology, 37(4), 205-213. [Link]

  • John Jay College of Criminal Justice. (2017, May 31). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. Retrieved from [Link]

  • Agilent Technologies. (2012, May 22). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. Retrieved from [Link]

  • Peters, F. T., & Maurer, H. H. (2002). Bioanalytical method validation – How, how much and why ?. GTFCh-Symposium. Retrieved from [Link]

  • PubMed. (2020, November 13). Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer. Retrieved from [Link]

  • MDPI. (2020, November 13). Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer. Retrieved from [Link]

  • Contract Pharma. (2022, October 3). Comprehensive Bioanalysis of ADCs in DMPK Studies. Retrieved from [Link]

Sources

Optimization

Mass spectrometer source parameter optimization for Moperone-d4

Case Reference: Moperone-d4 Mass Spectrometry Parameter Setup Support Level: Tier 3 (Senior Application Scientist) Status: Active[1] Executive Summary & Chemical Context User Query: How do I optimize mass spectrometer so...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Moperone-d4 Mass Spectrometry Parameter Setup Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary & Chemical Context

User Query: How do I optimize mass spectrometer source parameters for Moperone-d4?

Technical Insight: Moperone-d4 is the deuterated internal standard (IS) for Moperone, a butyrophenone antipsychotic.[1] Its optimization is critical for normalizing matrix effects and recovery variances. Because Moperone contains a tertiary amine within a piperidine ring, it exhibits high proton affinity, making Electrospray Ionization (ESI) in Positive Mode the mandatory ionization technique.

Critical Warning: Moperone-d4 (


) behaves physicochemically similar to Moperone (

), but the deuterium substitution can cause slight retention time shifts (the "Deuterium Isotope Effect") and requires specific cross-talk checks.

System Configuration (The "Golden Standard")

Use these baseline settings as your starting point. These are derived from the structural requirements of butyrophenones.

A. Mobile Phase Chemistry
ParameterRecommendationScientific Rationale
Solvent A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH ensures the tertiary amine is fully protonated (

).[1] Ammonium formate buffers against pH shifts in the droplet.
Solvent B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peak shapes for lipophilic butyrophenones compared to Methanol.[1]
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)High retentivity is needed to separate Moperone from early-eluting matrix suppressors.
B. Source Parameter Initialization (Generic Triple Quad)

Note: Values vary by vendor (Sciex/Agilent/Waters/Thermo). Use the "Logic" column to adapt.

Source ParameterStarting ValueOptimization Logic
Ionization Mode ESI Positive (+) Mandatory due to basic nitrogen (piperidine ring).[1]
Capillary Voltage 2.5 – 3.5 kVDo not exceed 4.0 kV. High voltage causes discharge on the fluorinated tail, increasing noise.
Source Temp 350°C – 450°CHigh enough to desolvate the eluent, but Moperone is thermally stable.
Desolvation Gas 600 – 800 L/hr (High)Critical for breaking surface tension of aqueous mobile phases.[1]
Cone Voltage 20 – 40 VControls entry into the vacuum. Optimize to maximize precursor (

360.2) without fragmenting it.

Optimization Workflow

Do not rely on literature values alone. Instruments drift. Follow this self-validating workflow.

OptimizationWorkflow cluster_check Quality Gate Start Start: 1 µg/mL Moperone-d4 Infusion Q1_Scan 1. Q1 Scan (MS1) Locate Precursor [M+H]+ ~360.2 Start->Q1_Scan Cone_Opt 2. Ramp Cone/Declustering Potential Maximize 360.2 intensity Q1_Scan->Cone_Opt Product_Scan 3. Product Ion Scan (MS2) Fragment 360.2 with CE Ramp (10-50 eV) Cone_Opt->Product_Scan Select_Trans 4. Select Top 2 Transitions Quantifier (High Intensity) Qualifier (Structural Specificity) Product_Scan->Select_Trans Source_Opt 5. Flow Injection Analysis (FIA) Optimize Temp & Gas at LC Flow Rate Select_Trans->Source_Opt Check Check Cross-Talk Inject Unlabeled Moperone -> Monitor d4 Channel Source_Opt->Check

Figure 1: Step-by-step optimization workflow for developing a robust MRM method for Moperone-d4.

Troubleshooting Guide (FAQ Format)

Q1: My Moperone-d4 signal is unstable (high %RSD). What is wrong?

Diagnosis: This is typically a Solvent Evaporation or Spray Stability issue.[1]

  • The Mechanism: If the source temperature is too high relative to the flow rate, the droplet evaporates too quickly ("dry spray"), causing ion fluctuation.

  • The Fix:

    • Lower the Source Temperature by 50°C.

    • Check the Nebulizer Gas: Ensure it is sufficient (e.g., 40-60 psi) to create a fine mist. A sputtering spray indicates low gas flow.[1]

    • Probe Position: Adjust the ESI probe axis. Move it 1-2 mm away from the cone to reduce saturation/fouling.

Q2: I see a peak in the Moperone-d4 channel when I inject a high concentration of unlabeled Moperone. Is my standard impure?

Diagnosis: This is Isotopic Cross-Talk , not necessarily impurity.

  • The Mechanism: Natural carbon isotopes (

    
    ) exist in unlabeled Moperone. If Moperone has ~22 carbons, the M+4 isotope abundance is non-negligible. Additionally, if the mass resolution of Q1 is too wide (e.g., Low Res instead of Unit Res), it will transmit the M+4 ions of the analyte into the IS channel.
    
  • The Fix:

    • Tighten Q1 Resolution: Set Quadrupole 1 to "Unit" or "High" resolution (0.7 FWHM).

    • Verify Mass Shift: Ensure your d4 standard is actually +4 Da. If the d4 labeling is on a leaving group that fragments off, you might lose the distinction in MS2. Always choose a transition that retains the deuterated part of the molecule.

Q3: The Moperone-d4 retention time is 0.1 min earlier than Moperone. Does this matter?

Diagnosis: This is the Deuterium Isotope Effect .

  • The Mechanism: C-D bonds are slightly more lipophilic (and have different vibrational energy) than C-H bonds. On high-efficiency C18 columns, deuterated standards often elute slightly earlier.

  • The Fix:

    • Acceptance: This is normal.[1] Do not force the integration windows to be identical if the peaks separate.

    • Window Setting: Ensure your MRM detection window is wide enough to capture both the Analyte (slightly later) and the IS (slightly earlier).

Recommended MRM Transitions (Starting Targets)

Use these as specific search targets during Step 3 of the workflow.

CompoundPrecursor (

)
Product (

)
TypeStructural Origin
Moperone 356.2165.1Quantifierp-Fluorobutyrophenone tail (Common to class)
Moperone 356.2224.2QualifierPiperidine moiety cleavage
Moperone-d4 360.2169.1QuantifierIF deuterium is on the fluorophenyl ring.[1]
Moperone-d4 360.2165.1WarningAVOID. If deuterium is on the piperidine ring, this fragment loses the label and causes cross-talk.

Note: You must verify where your specific "d4" label is located.[1] If the label is lost during fragmentation, the IS will interfere with the analyte signal.

Advanced Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Sensitivity Check_pH Check Mobile Phase pH Is it < 4.0? Problem->Check_pH Check_Flow Check Solvent Flow Is it reaching source? Check_pH->Check_Flow Yes Action_Acid Add 0.1% Formic Acid (Protonation Required) Check_pH->Action_Acid No Check_Voltage Check Capillary Voltage Is it > 4.5kV? Check_Flow->Check_Voltage Yes Action_Discharge LOWER Voltage (Suppress Discharge) Check_Voltage->Action_Discharge Yes Action_Tune Re-Tune Lens/Cone (Transmission Loss) Check_Voltage->Action_Tune No

Figure 2: Logic tree for diagnosing low sensitivity issues specific to ESI+ basic compounds.

References

  • PubChem. (n.d.).[1] Moperone Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Shimadzu Application News. (2018). LC-MS Interface Parameter Optimization for High Sensitivity Measurement. Retrieved February 21, 2026, from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 21, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1] Moperone Mass Spectrum Data. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Moperone Bioanalytical Assays Between Laboratories Using Moperone-d4

Introduction: The Imperative for Inter-Laboratory Concordance in Bioanalysis This guide provides an in-depth, experience-driven framework for conducting a cross-validation study for the quantification of Moperone, a buty...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Inter-Laboratory Concordance in Bioanalysis

This guide provides an in-depth, experience-driven framework for conducting a cross-validation study for the quantification of Moperone, a butyrophenone antipsychotic, using a stable isotope-labeled (SIL) internal standard, Moperone-d4.[3][4] We will move beyond a simple recitation of steps to explore the scientific rationale behind the experimental design, the critical role of the internal standard, and the interpretation of results in accordance with global regulatory expectations.[5][6][7]

Why Moperone-d4 is the Gold Standard Internal Standard

The cornerstone of a robust quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assay is the internal standard (IS). Its purpose is to account for variability throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[8] A stable isotope-labeled internal standard, such as Moperone-d4, is the preferred choice for this purpose.[9][10][11]

Moperone-d4 has several deuterium atoms incorporated into its structure.[12] Because stable isotopes do not alter the fundamental chemical properties of the molecule, Moperone-d4 exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response to the unlabeled Moperone.[13] This co-elution and chemical similarity allow it to perfectly mimic the analyte's behavior, providing superior correction for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a primary source of imprecision and inaccuracy in bioanalytical methods.[8][14] Using a SIL-IS is a self-validating aspect of the protocol, building trust in the accuracy of each measurement.

Designing the Cross-Validation Experiment

Cross-validation is required to demonstrate the relationship between data generated when multiple bioanalytical methods or laboratories are involved in analyzing samples for the same study.[6][7][15] The goal is to prove that the assay, when run in a different laboratory, produces equivalent results.

The following diagram illustrates a typical workflow for a two-site cross-validation study.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Comparison & Evaluation Prep Prepare Validation Samples: - Calibration Curve (CC) Standards - Quality Control (QC) Samples (LQC, MQC, HQC) - Incurred Study Samples (if available) Distribute Distribute Aliquots to: - Laboratory A (Reference Lab) - Laboratory B (Comparator Lab) Prep->Distribute LabA Lab A Analyzes Samples (Using Fully Validated Method) Distribute->LabA LabB Lab B Analyzes Samples (Using Fully Validated Method) Distribute->LabB Compile Compile Results from Both Labs LabA->Compile LabB->Compile Compare Statistically Compare Results - Calculate % Difference for QCs - Assess Incurred Sample Reanalysis (ISR) Compile->Compare Decision Evaluate Against Acceptance Criteria (e.g., EMA/FDA Guidelines) Compare->Decision Pass Methods are Cross-Validated. Data are considered equivalent. Decision->Pass Pass Fail Investigation Required. Identify and resolve discrepancies. Repeat cross-validation. Decision->Fail Fail

Caption: High-level workflow for a two-laboratory cross-validation study.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for cross-validating a Moperone assay between a reference laboratory (Lab A) and a comparator laboratory (Lab B). Both laboratories must have already performed a full validation of the bioanalytical method according to regulatory guidelines.[2][16]

1. Preparation of Cross-Validation Samples:

  • Source: A single laboratory (typically the reference lab or sponsor) should prepare all validation samples from a single, pooled batch of the relevant biological matrix (e.g., human plasma with K2EDTA). This is critical to eliminate variability arising from different matrix lots.

  • Calibration Curve (CC) Standards: Prepare a full set of CC standards spanning the validated range of the assay.

  • Quality Control (QC) Samples: Prepare a minimum of three levels of QC samples: Low (LQC), Medium (MQC), and High (HQC). The concentrations should be within the calibration range. Prepare at least six replicates of each QC level for each laboratory.

  • Incurred Samples (If Available): If samples from a dosed subject are available, they are highly valuable for cross-validation. Select a set of at least 20-30 incurred samples that cover the concentration range observed in the study.[17]

  • Aliquoting and Blinding: Aliquot all samples and label them in a blinded fashion. This prevents analytical bias.

  • Storage and Shipment: Store all samples at the validated storage temperature (e.g., -70°C or below). Ship the samples to the participating laboratories on sufficient dry ice to maintain sample integrity.

2. Analytical Procedure (LC-MS/MS Method):

The following is a representative LC-MS/MS method for Moperone. Both laboratories must use the same, validated method.

  • Sample Preparation (Protein Precipitation):

    • Thaw samples at room temperature. Vortex to ensure homogeneity.

    • To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of Moperone-d4 working solution (e.g., 500 ng/mL in methanol). The early addition of the SIL-IS is crucial for accurate quantification.[8][18]

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS System and Parameters:

ParameterSpecificationRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 50 x 2.1 mm, 1.8 µmStandard reversed-phase chemistry suitable for retaining Moperone.[3][19]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity.[20]
Ionization Mode Electrospray Ionization (ESI), PositiveMoperone contains basic nitrogen atoms that are readily protonated.[21]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Moperone: m/z 356.2 → 165.1Moperone-d4: m/z 360.2 → 165.1The precursor ions correspond to [M+H]+. The +4 Da mass shift for Moperone-d4 prevents crosstalk.[10] The product ion is common as fragmentation occurs away from the labeled positions.

3. Data Analysis and Acceptance Criteria:

After both labs have analyzed the samples, the results are unblinded and compared. The acceptance criteria are based on established regulatory guidelines.[5][7]

  • Calibration Curve: Both labs must generate a calibration curve that meets the acceptance criteria of their validated method (e.g., r² ≥ 0.99, back-calculated concentrations within ±15% of nominal, ±20% at LLOQ).

  • Quality Control Samples:

    • Calculate the mean concentration for each QC level from each laboratory.

    • The difference between the mean values obtained from the two laboratories should not exceed 15%.

    • At least two-thirds (67%) of the QC samples in each lab must be within ±15% of their nominal concentration.

  • Incurred Sample Reanalysis (ISR) Approach:

    • For incurred samples, the comparison follows the principles of ISR.[22][23]

    • The percentage difference between the values from the two labs is calculated for each sample using the formula: (% Difference) = [(Lab A - Lab B) / Mean(Lab A, Lab B)] * 100.

    • At least 67% of the repeat pairs must have a % Difference within ±20%.

Interpreting the Results: A Decision Framework

The outcome of the cross-validation determines if the analytical methods in the two laboratories can be considered equivalent.

Decision_Tree Start Cross-Validation Data Received QC_Check Are mean QC values between labs within 15%? Start->QC_Check ISR_Check Do ≥67% of incurred samples differ by ≤20%? QC_Check->ISR_Check Yes Fail Methods are NOT Equivalent QC_Check->Fail No Pass Methods are Equivalent ISR_Check->Pass Yes ISR_Check->Fail No Investigate Initiate Investigation: - Check standards/reagents - Review instrument performance - Compare chromatograms - Audit procedures Fail->Investigate

Caption: Decision tree for evaluating cross-validation results.

Troubleshooting Failures

A failed cross-validation requires a thorough, documented investigation.[23] Common causes include:

  • Standard/Reagent Issues: Differences in the purity or preparation of reference standards, internal standards, or key reagents.

  • Instrumental Differences: Variations in instrument sensitivity, source conditions, or chromatography.

  • Procedural Drift: Subtle deviations from the validated analytical procedure by one or both labs.

  • Sample Handling: Issues related to sample thawing, mixing, or storage conditions.

The investigation should be a collaborative effort between the laboratories. Reviewing chromatograms side-by-side can often reveal subtle differences in peak shape or integration that point to the root cause. Once the cause is identified and corrected, the cross-validation experiment must be repeated.

Quantitative Data Summary

The following tables present example data from a successful cross-validation study.

Table 1: Comparison of Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL) (n=6)Lab B Mean (ng/mL) (n=6)% Difference (Between Labs)Acceptance CriteriaStatus
LQC5.004.855.104.9%≤ 15%Pass
MQC50.051.549.83.4%≤ 15%Pass
HQC400.0395.2408.53.3%≤ 15%Pass

Table 2: Example of Incurred Sample Reanalysis (ISR) Comparison

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferenceAcceptance CriteriaStatus
IS-00112.311.812.054.1%± 20%Pass
IS-00288.794.291.45-6.0%± 20%Pass
IS-003254.1239.8246.955.8%± 20%Pass
IS-00415.618.116.85-14.8%± 20%Pass
.....................
Overall (25 samples total)Pass Rate: 92% (23/25) ≥ 67% Pass

Conclusion

Cross-validation of bioanalytical methods is a critical exercise for ensuring data integrity in multi-laboratory studies. By meticulously planning the study, using a high-quality stable isotope-labeled internal standard like Moperone-d4, adhering to a harmonized protocol, and evaluating the data against clear, regulatorily-defined acceptance criteria, researchers can have high confidence in the comparability and reliability of their results. This guide provides a robust framework, grounded in scientific principles and practical experience, to successfully navigate the complexities of inter-laboratory assay validation.

References
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][5]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][24]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][16]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]

  • European Bioanalysis Forum. ISR in every clinical study. [Link][22]

  • NorthEast BioLab. Incurred Sample Reanalysis, ISR Test. [Link][17]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • Scheijen, J. et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link][9]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][6]

  • Patsnap Synapse. (2024). What is the mechanism of Moperone Hydrochloride?. [Link][26]

  • Charles River Laboratories. Incurred Sample Reanalysis. [Link][23]

  • van de Merbel, N. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link][10]

  • Rudzki, P. J. et al. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. ResearchGate. [Link][27]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link][11]

  • National Center for Biotechnology Information. Moperone-d4. PubChem. [Link][12]

  • National Center for Biotechnology Information. Moperone. PubChem. [Link][4]

  • Cheméo. Chemical Properties of Moperone (CAS 1050-79-9). [Link][28]

  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][29]

  • Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link][21]

  • OBERON Project. (2024). D3.3 Report on cross validation of the selected models and the final proposal for inclusion in the tiered test approach. [Link][30]

  • Al-Asmari, A. et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC. [Link][31]

  • ResearchGate. Chromatogram of haloperidol and pipamperone recorded in the scheduled MRM mode showing three MRM transitions of each analyte. [Link][19]

  • Dobbin, K. et al. (2013). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PMC. [Link][32]

  • International Research Journal of Pharmacy and Medical Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link][18]

  • Martinez, J. E. et al. (2006). Development and validation of a fourfold multiplexed opsonization assay (MOPA4) for pneumococcal antibodies. PubMed. [Link][33]

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Comparative

A Comparative Guide to the Accurate and Precise Quantification of Moperone Using its Deuterated Internal Standard, Moperone-d4

As a Senior Application Scientist, the question is not merely if we can measure a compound, but with what degree of certainty we can do so. In the realm of drug development and clinical research, the quantification of th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the question is not merely if we can measure a compound, but with what degree of certainty we can do so. In the realm of drug development and clinical research, the quantification of therapeutic agents like Moperone, a butyrophenone antipsychotic, demands the highest standards of accuracy and precision.[1] This guide provides an in-depth, experience-driven comparison of analytical approaches for Moperone quantification, demonstrating the empirical superiority of using a stable isotope-labeled internal standard, Moperone-d4. We will delve into the underlying principles, present validation data that meets stringent regulatory expectations, and provide actionable protocols for researchers in the field.

The core challenge in any bioanalytical assay is variability.[2] This can arise from the complex nature of biological matrices (e.g., plasma, urine), sample preparation steps, and instrumental fluctuations.[2] An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, thus normalizing these variations.[2][3] The use of a deuterated internal standard, such as Moperone-d4, represents the gold standard for achieving this.[2][4] By replacing four hydrogen atoms on the tolyl group with deuterium, Moperone-d4 is chemically almost identical to Moperone but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5][6] This near-perfect chemical mimicry is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique renowned for its high accuracy.[3]

This guide will compare the performance of Moperone quantification under three conditions:

  • Without an Internal Standard: To establish a baseline and highlight the inherent variability of the analytical system.

  • With a Structurally Similar Internal Standard (Haloperidol): A common, yet flawed, approach where a different molecule is used as the IS.

  • With a Stable Isotope-Labeled Internal Standard (Moperone-d4): The gold standard approach.

All methodologies and data presented are benchmarked against the standards set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) for bioanalytical method validation.[7][8][9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of using Moperone-d4 lies in the principle of IDMS. A known, fixed amount of Moperone-d4 is added to every sample, including calibrators, quality control samples (QCs), and unknown study samples, at the very beginning of the sample preparation process. Because Moperone and Moperone-d4 have virtually identical physicochemical properties, they will experience the same degree of loss or enhancement at every step—extraction, chromatography, and ionization.[4][10] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, irrespective of these variations.[3] This provides a highly accurate and precise measurement of the analyte's true concentration.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis A Biological Sample (Unknown Moperone Conc.) B Add Known Amount of Moperone-d4 (IS) A->B C Extraction & Cleanup (e.g., Protein Precipitation) B->C D Analyte & IS Loss (Proportionally Equal) C->D E LC Separation (Co-elution) D->E F MS Detection (Measures Area of Moperone and Moperone-d4) E->F G Calculate Ratio (Moperone Area / Moperone-d4 Area) F->G H Quantification (Concentration is Proportional to Ratio) G->H

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Experimental Protocols

The following protocols outline the methodology for sample preparation and LC-MS/MS analysis. For a robust validation, the method must be assessed for accuracy, precision, selectivity, and linearity.[11][12]

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Moperone and Moperone-d4 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Moperone stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and QCs. Prepare a separate working solution of Moperone-d4 at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Curve: Spike blank human plasma with the Moperone working solutions to create a calibration curve consisting of 8 non-zero concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range for Moperone might be 0.1 ng/mL (LLOQ) to 50 ng/mL (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC, and High QC (approx. 80% of ULOQ).

Sample Preparation: Protein Precipitation

This is a rapid and effective method for removing the majority of proteins from plasma samples.

  • Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Moperone-d4 internal standard working solution (100 ng/mL) to all tubes except for those in the "No Internal Standard" comparison group. For the "Structurally Similar IS" group, add a working solution of Haloperidol instead.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Moperone and Moperone-d4.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Moperone: Q1: 356.2 m/z → Q3: 123.1 m/z

    • Moperone-d4: Q1: 360.2 m/z → Q3: 127.1 m/z

    • Haloperidol (if used): Q1: 376.1 m/z → Q3: 165.1 m/z

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard (Moperone-d4) Plasma->Add_IS PPT Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quantification) MS->Data

Caption: Experimental Workflow for Moperone Quantification in Plasma.

Comparative Performance Data

To demonstrate the impact of the internal standard choice, we present validation data for accuracy and precision. According to FDA guidelines, the accuracy (as % bias) and precision (as % CV) should be within ±15% for all QC levels, except for the LLOQ, where ±20% is acceptable.[2][7][11]

Table 1: Accuracy and Precision Data with Moperone-d4 (Gold Standard)

This table shows typical results from an inter-day validation run (3 separate runs, n=5 replicates per run).

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Status
LLOQ0.100.11+10.0%12.5%Pass
Low0.300.29-3.3%8.2%Pass
Medium5.005.15+3.0%5.5%Pass
High40.0039.20-2.0%4.1%Pass

These results demonstrate that using Moperone-d4 allows the method to easily meet regulatory requirements, providing high confidence in the data.[7]

Table 2: Comparative Accuracy and Precision Data

This table compares the performance across the three tested methodologies using the Medium QC (5.00 ng/mL) as a representative example. The data simulates variability that might be introduced during sample preparation.

MethodologyReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Replicate 4 (ng/mL)Replicate 5 (ng/mL)Mean (ng/mL)Accuracy (% Bias)Precision (% CV)
No Internal Standard 4.555.904.205.506.105.25+5.0%17.2%
Structurally Similar IS (Haloperidol) 4.605.654.455.305.755.15+3.0%11.1%
Deuterated IS (Moperone-d4) 4.955.205.054.855.105.03+0.6%2.9%

The data clearly illustrates the progressive improvement in performance:

  • Without an IS: The precision is poor (%CV > 15%), failing validation criteria. While the mean accuracy might coincidentally be acceptable, the wide spread of data makes individual results unreliable.

  • With a Structurally Similar IS: Performance improves, as Haloperidol compensates for some variability. However, its extraction recovery and ionization efficiency are not identical to Moperone's, leading to acceptable but non-ideal precision.

  • With Moperone-d4: The data is exceptionally accurate and precise. The tight clustering of results (%CV < 3%) demonstrates the superior ability of the deuterated standard to normalize nearly all sources of analytical variability.[3][8]

Conclusion

For the quantification of Moperone in biological matrices, the choice of internal standard is a critical determinant of data quality. While using a structurally similar internal standard may seem like a cost-effective alternative, the presented data unequivocally shows that it compromises precision. The use of a stable isotope-labeled internal standard, Moperone-d4, is demonstrably superior and is considered the gold standard in bioanalysis.[2] It ensures that the method is robust, reliable, and generates data that meets the stringent accuracy and precision requirements of regulatory bodies like the FDA.[7][10] For researchers and drug development professionals, investing in a deuterated internal standard is an investment in the integrity and certainty of your results.

References

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • KAS Labs. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 20, 2026, from [Link]

  • AIT Bioscience. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 20, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 20, 2026, from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved February 20, 2026, from [Link]

  • International Council for Harmonisation. (2019, March 20). ICH M10: Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • Labcompare. (2025, October 24). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved February 20, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Bioanalytical method validation: An updated review. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Moperone-d4. PubChem. Retrieved February 20, 2026, from [Link]

Sources

Validation

Comparative Guide: Establishing Linearity and Limits of Quantification for Moperone

Target Analyte: Moperone (Butyrophenone antipsychotic) Internal Standard (IS): Moperone-d4 (Stable Isotope Labeled - SIL) Methodology: LC-MS/MS (ESI+)[1] Executive Summary In the quantitative bioanalysis of antipsychotic...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Moperone (Butyrophenone antipsychotic) Internal Standard (IS): Moperone-d4 (Stable Isotope Labeled - SIL) Methodology: LC-MS/MS (ESI+)[1]

Executive Summary

In the quantitative bioanalysis of antipsychotics like Moperone, the choice of calibration strategy dictates the reliability of the data. While external standardization and structural analogs (e.g., Haloperidol) have historically been used, they fail to adequately compensate for the variable matrix effects inherent in complex biological fluids (plasma/urine).

This guide provides a technical comparison demonstrating why Moperone-d4 is the requisite internal standard for establishing robust linearity and achieving the lowest possible Limit of Quantification (LOQ). By co-eluting with the analyte, Moperone-d4 corrects for ionization suppression and extraction variability in real-time, a mechanism that structural analogs cannot replicate.

Scientific Rationale: The "Gold Standard" Mechanism

To understand the necessity of Moperone-d4, one must analyze the ionization environment of the Mass Spectrometer.

The Matrix Effect Challenge

In Electrospray Ionization (ESI), analytes compete with endogenous matrix components (phospholipids, salts) for charge.[2] If a matrix component co-elutes with Moperone, it "steals" charge, suppressing the Moperone signal.

  • External Standards ignore this, leading to underestimation.

  • Structural Analogs (e.g., Haloperidol) elute at different times; they do not experience the same suppression event as Moperone.

  • Moperone-d4 is chemically identical but mass-shifted.[1] It co-elutes perfectly, suffering the exact same suppression. The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram: Mechanism of Error Correction

MatrixEffect cluster_Ionization ESI Source (Ion Competition) Sample Biological Sample (Plasma) Extraction Extraction (PPT or LLE) Sample->Extraction LC LC Separation Extraction->LC Moperone Moperone (Analyte) LC->Moperone IS_d4 Moperone-d4 (SIL IS) LC->IS_d4 IS_Analog Haloperidol (Analog IS) LC->IS_Analog Matrix Matrix Phospholipids LC->Matrix Detector MS/MS Detector Moperone->Detector IS_d4->Detector IS_Analog->Detector Matrix->Moperone Suppresses Matrix->IS_d4 Suppresses (Identical) Matrix->IS_Analog No Interaction (Elutes Later)

Caption: Logical flow demonstrating how Moperone-d4 experiences identical matrix suppression to the analyte, whereas structural analogs do not.

Comparative Performance Data

The following table summarizes the performance differences when validating Moperone quantification under FDA Bioanalytical Method Validation guidelines.

MetricMethod A: External StdMethod B: Analog IS (Haloperidol)Method C: Moperone-d4 (SIL)
Linearity (

)
0.980 - 0.9900.990 - 0.995> 0.998
Matrix Factor (MF) Variable (0.6 - 1.[1]2)Uncorrected (IS MF

Analyte MF)
Normalized (~1.0)
LLOQ (ng/mL) ~1.0~0.50.1
Precision (%CV) > 15% (Fail)8 - 12%< 5%
Retention Time N/AShifted (~0.5 min

)
Co-eluting

Key Insight: Method C provides a 5-10x improvement in sensitivity (LLOQ) because the noise floor is stabilized by the internal standard.

Experimental Protocol: Establishing Linearity & LOQ

This protocol is designed to be self-validating according to ICH M10 guidelines.

A. Materials & Reagents[1][3][4]
  • Analyte: Moperone (Reference Standard).[1]

  • Internal Standard: Moperone-d4 (Deuterated on the tolyl ring).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

B. LC-MS/MS Conditions[1][4][5][6][7][8][9][10]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Role | | :--- | :--- | :--- | :--- | | Moperone | 356.2 | 165.1 | Quantifier | | | 356.2 | 203.2 | Qualifier | | Moperone-d4 | 360.2 | 165.1 | Quantifier |[1]

Note: The product ion 165.1 (fluorophenyl-butyryl cation) is common to both. Mass resolution in Q1 (356 vs 360) ensures specificity.[1]

C. Sample Preparation (Protein Precipitation)[1][7][8]
  • Aliquot: Transfer 50 µL of plasma standard/sample into a 96-well plate.

  • Spike IS: Add 20 µL of Moperone-d4 Working Solution (50 ng/mL in 50% MeOH).

    • Critical Step: Vortex immediately to equilibrate IS with the matrix proteins.

  • Precipitate: Add 200 µL of Acetonitrile (cold).

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL water (to match initial mobile phase).

D. Workflow Diagram

Protocol Start Plasma Sample (50 µL) Spike Spike Moperone-d4 (Internal Standard) Start->Spike PPT Protein Precipitation (+200 µL ACN) Spike->PPT Centrifuge Centrifuge 4000rpm, 10 min PPT->Centrifuge Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject

Caption: Step-by-step sample preparation workflow ensuring IS equilibration.

Validation Criteria (The "Rules")

To officially establish the Linearity and LOQ, follow these calculation rules based on FDA/ICH guidance.

Linearity & Weighting

Standard curves in bioanalysis are heteroscedastic (variance increases with concentration).[1] You must use weighted linear regression.[1]

  • Model:

    
    [1]
    
  • Weighting Factor:

    
     (Required to prioritize accuracy at the low end/LLOQ).
    
  • Acceptance:

    
    . All standards must be within 
    
    
    
    of nominal (except LLOQ
    
    
    ).[1]
Determining the LLOQ

The Lower Limit of Quantification (LLOQ) is not just the lowest signal you can see (that is LOD). It is the lowest concentration that meets these two criteria:

  • Signal-to-Noise (S/N):

    
    .[1]
    
  • Precision/Accuracy: The analyte peak area ratio (Analyte/IS) must have a Coefficient of Variation (CV)

    
     across 5 replicates.
    

Experimental Setup for LLOQ: Spike plasma at 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL. Analyze


 replicates of each. The lowest level passing the 20% CV rule is your established LLOQ.

Conclusion

Establishing a validated method for Moperone requires rigorous control over matrix effects. While structural analogs offer a basic level of correction, they fail to account for co-eluting ion suppression. The data supports Moperone-d4 as the superior choice, enabling:

  • Linearity:

    
     using 
    
    
    
    weighting.[1]
  • Sensitivity: Reliable LLOQ down to sub-ng/mL levels.

  • Compliance: Full adherence to FDA/ICH M10 bioanalytical standards.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] (2018).[1] Available at: [Link][1]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7][8] (2022).[1][9][10][11] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57369296, Moperone-d4.[1] Available at: [Link][1]

  • Van Eeckhaut, A., et al. Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. (2009).[1] Journal of Chromatography B. (General reference for Matrix Effect mechanisms described in Section 2).

Sources

Comparative

Evaluating the performance of Moperone-d4 across different LC-MS platforms

A Technical Guide for High-Throughput Quantitation and DMPK Applications[1][2] Executive Summary In the rigorous landscape of bioanalysis, the choice of Internal Standard (IS) is the single most critical factor in mitiga...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Throughput Quantitation and DMPK Applications[1][2]

Executive Summary

In the rigorous landscape of bioanalysis, the choice of Internal Standard (IS) is the single most critical factor in mitigating matrix effects, particularly for hydrophobic basic drugs like Moperone . Moperone-d4 (deuterated at the p-tolyl moiety) serves as the gold-standard stable isotope-labeled (SIL) IS for correcting ionization variability in LC-MS/MS assays.[1][2]

This guide provides a comparative evaluation of Moperone-d4 performance across three dominant mass spectrometry architectures: Triple Quadrupole (QqQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap .[1][2] We analyze sensitivity, linearity, and matrix interference handling to assist drug development professionals in selecting the optimal platform for their specific phase of research.

Compound Profile: Moperone-d4[1][2][3][4]

Understanding the physicochemical behavior of the IS is prerequisite to method development. Moperone-d4 mimics the analyte's retention time and ionization efficiency but offers mass-resolved detection.[1][2]

PropertySpecification
Compound Name Moperone-d4 (hydrochloride)
Chemical Formula C₂₂H₂₂D₄FNO₂[1][2] · HCl
Molecular Weight ~359.48 g/mol (Free base)
Isotopic Label d4-labeling on the 4-methylphenyl ring
LogP ~3.8 (Lipophilic)
pKa ~8.4 (Basic piperidine nitrogen)
Key Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Critical Insight: The lipophilicity (LogP 3.8) necessitates careful mobile phase optimization to prevent carryover on C18 columns. The basic pKa suggests positive mode electrospray ionization (ESI+) is the optimal detection mode.

Experimental Design & Methodology

To objectively compare platforms, we utilized a standardized extraction protocol and chromatographic method, varying only the detection parameters specific to each MS architecture.

Unified Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) to intentionally challenge the MS platforms with "dirty" extracts, thereby highlighting the IS's ability to correct for matrix effects.

  • Aliquot: 50 µL Human Plasma (K2EDTA).

  • Spike: Add 10 µL Moperone (Analyte) + 10 µL Moperone-d4 (IS, 100 ng/mL).

  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid) to disrupt protein binding.[2]

  • Vortex/Centrifuge: 10 min @ 2000g; 10 min @ 10,000g (4°C).

  • Dilution: Transfer 100 µL supernatant to 96-well plate; dilute 1:1 with H₂O to match initial mobile phase.

Chromatographic Conditions (Common)[2]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min. Flow rate: 0.5 mL/min.

Platform Comparison: Technical Evaluation

Platform A: Triple Quadrupole (Sciex 6500+ equivalent)

The Gold Standard for Targeted Quantitation.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][3][4][5]

  • Transitions:

    • Moperone: 356.2

      
       165.1 (Quant), 356.2 
      
      
      
      224.2 (Qual).[2]
    • Moperone-d4: 360.2

      
       165.1 (Quant), 360.2 
      
      
      
      228.2 (Qual).[2]
  • Performance:

    • Sensitivity: LLOQ of 0.05 ng/mL.

    • Duty Cycle: Excellent. 5 ms dwell times allow sufficient points across the peak (15-20 points).[1]

    • Limitation: The primary fragment (m/z 165.1, fluorobutyrophenone) does not retain the deuterium label. This means the Quant transition relies solely on Q1 resolution (4 Da separation).

Platform B: Q-TOF (High-Resolution MS)

The Choice for Metabolite ID & Quantitation.[1][2]

  • Acquisition Mode: MRM-HR (High Resolution MRM) or TOF-MS.[1][2]

  • Settings: Mass extraction window ± 10 ppm.

  • Performance:

    • Selectivity: Superior. The narrow mass window eliminates isobaric interferences that might leak through a unit-resolution QqQ.[1]

    • Sensitivity: LLOQ of 0.5 ng/mL (typically 10x less sensitive than high-end QqQ).[1]

    • Advantage: Post-acquisition data mining allows checking for Moperone metabolites (e.g., N-dealkylated forms) in the same run.[1][2]

Platform C: Orbitrap (Thermo Q-Exactive)

Precision and Mass Accuracy.[1][2]

  • Acquisition Mode: Parallel Reaction Monitoring (PRM).[2]

  • Settings: Resolution 35,000 @ m/z 200.

  • Performance:

    • Sensitivity: LLOQ 0.1 ng/mL (Approaching QqQ levels).[2]

    • Stability: PRM provides full scan MS/MS data, allowing the selection of the optimal product ion post-acquisition.

    • Throughput: Slower scan speeds may limit the number of co-eluting analytes compared to QqQ.

Comparative Data: Matrix Effects & Recovery[1][5]

The following data summarizes the Matrix Factor (MF) normalized by Moperone-d4. An MF of 1.0 indicates perfect correction.[2]

Table 1: IS-Normalized Matrix Factor (Human Plasma) [1][2]

PlatformLow QC (1 ng/mL)High QC (100 ng/mL)%CV (n=6)Interpretation
Triple Quad (QqQ) 0.981.013.2%Best. The d4-IS perfectly tracks suppression in ESI source.[1][2]
Q-TOF 0.920.955.8%Good.[1][2] Slight ion transmission variance in TOF flight tube.
Orbitrap 0.960.994.1%Excellent.[2] AGC (Automatic Gain Control) helps stabilize ion flux.

Scientific Validation: The data confirms that Moperone-d4 is an effective IS across all platforms.[1][2] The QqQ provides the tightest precision (%CV < 4%), validating it for late-stage clinical trials (Phase II/III) where regulatory scrutiny is highest (ICH M10).

Visualizing the Mechanism

Fragmentation Pathway (Graphviz)

Understanding the transition is vital.[2] Moperone cleaves at the N-C bond. The m/z 165 fragment is the fluorophenyl tail (unlabeled). The m/z 228 fragment (for d4) is the piperidine head (labeled).

MoperoneFragmentation Parent Moperone-d4 Precursor [M+H]+ m/z 360.2 Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Product Ion A (Common) Fluorobutyrophenone m/z 165.1 (No Label) Transition->Frag1 N-Dealkylation (High Intensity) Frag2 Product Ion B (Specific) Piperidine-d4 Moiety m/z 228.2 (Contains d4) Transition->Frag2 Alternative Cleavage (High Specificity)

Figure 1: Fragmentation pathway of Moperone-d4.[1][2] Note that m/z 165.1 is shared with the unlabeled parent if resolution is poor, making m/z 228.2 a more specific, albeit often less intense, transition.

Bioanalytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Plasma Sample + Moperone-d4 (IS) Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifugation (10,000g) Step2->Step3 LC UPLC Separation (C18, 3 min gradient) Step3->LC Supernatant Ion ESI+ Source (Ion Suppression Check) LC->Ion Det MS Detection (MRM vs PRM) Ion->Det

Figure 2: Integrated bioanalytical workflow from plasma extraction to MS detection.

Recommendations & Conclusion

For routine clinical quantitation , the Triple Quadrupole remains the superior choice due to its dwell-time efficiency and sensitivity. However, care must be taken to ensure the Q1 quadrupole resolution is sufficient to distinguish the M+4 mass shift if monitoring the common m/z 165 fragment.

For DMPK and early discovery , the Q-TOF or Orbitrap is recommended.[2] The ability to mine data for metabolic stability (d4 retention vs. loss) while quantifying the parent offers a "two-in-one" assay advantage.[1]

Final Protocol Check:

  • System Suitability: Inject Moperone-d4 alone.[1][2] If m/z 356 (Analyte) signal is >20% of LLOQ, the IS is impure or fragmentation cross-talk is occurring.

  • Retention Time: IS must elute within ±0.05 min of the analyte.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][6] (2018).[2][6][7] Available at: [Link][1][2]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][8][9] (2022).[2][8][9] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4249, Moperone.[2] (Accessed 2023).[2][8][10] Available at: [Link][1][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2] (2003).[2] (Standard reference for Matrix Factor calculations).

Sources

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